Technical Documentation Center

(R)-1-Benzyl-5-methylpiperazin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-1-Benzyl-5-methylpiperazin-2-one
  • CAS: 301541-47-9

Core Science & Biosynthesis

Foundational

(R)-1-Benzyl-5-methylpiperazin-2-one chemical structure and properties

An In-Depth Technical Guide to (R)-1-Benzyl-5-methylpiperazin-2-one This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the chiral sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1-Benzyl-5-methylpiperazin-2-one

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the chiral scaffold, (R)-1-Benzyl-5-methylpiperazin-2-one. The piperazinone core is a "privileged" structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. This document provides a detailed examination of this specific enantiomer, covering its molecular structure, physicochemical properties, stereospecific synthesis, and its potential as a valuable building block in the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

(R)-1-Benzyl-5-methylpiperazin-2-one is a heterocyclic compound featuring a piperazinone ring N-substituted with a benzyl group and a stereocenter at the C5 position bearing a methyl group. The precise three-dimensional arrangement conferred by the (R)-configuration is critical for specific molecular recognition in biological systems, making enantiomerically pure synthesis a key consideration for its application.

Caption: 2D Structure of (R)-1-Benzyl-5-methylpiperazin-2-one.

The physicochemical properties of this compound are summarized below. It is important to note that while some data is available for the specific molecule, other properties are inferred from closely related analogues.

PropertyValueSource
IUPAC Name (5R)-4-benzyl-5-methylpiperazin-2-one-
CAS Number 301541-47-9[1]
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
Purity ≥95% (Commercially available)[1]
Physical Form Expected to be a solid or oil at room temperature.Related compounds are solids.
Predicted XLogP3-AA 0.9PubChem Prediction
Predicted Hydrogen Bond Donors 1PubChem Prediction
Predicted Hydrogen Bond Acceptors 2PubChem Prediction

Stereospecific Synthesis Strategies

The synthesis of enantiomerically pure chiral piperazinones is an area of active research. Modern synthetic methods often focus on asymmetric catalysis or the use of chiral starting materials to control the stereochemical outcome. One effective approach is the multicomponent reaction (MCR), which allows for the construction of complex molecules in a single step with high atom economy.

A plausible and efficient route to chiral piperazinones, adaptable for the synthesis of the target molecule, is the Ugi-type reaction involving an amino acid, an aziridine aldehyde dimer, and an isocyanide.[2][3] This method has demonstrated high diastereoselectivity and provides access to a diverse range of functionalized piperazinones.[2][4]

G cluster_reactants Starting Materials cluster_process Reaction & Purification Alanine (R)-Alanine (Chiral Source) MCR Multicomponent Reaction (Ugi-type) in TFE Solvent Alanine->MCR Aziridine N-Benzyl Aziridine Aldehyde Dimer Aziridine->MCR Isocyanide Isocyanide (e.g., Ethyl Isocyanoacetate) Isocyanide->MCR Purification Purification (Flash Chromatography) MCR->Purification Crude Product Product (R)-1-Benzyl-5-methyl- piperazin-2-one Derivative Purification->Product Purified Product

Caption: Synthetic workflow for a chiral piperazinone via MCR.

Experimental Protocol: Ugi-type Multicomponent Synthesis

This protocol is a representative methodology based on established literature for the synthesis of chiral piperazinones and is adapted for the target molecule.[2]

  • Reaction Setup: To a screw-capped vial equipped with a magnetic stirring bar, add (R)-Alanine (1.0 equiv.) to trifluoroethanol (TFE, 0.2 M).

    • Rationale: (R)-Alanine serves as the source of the C5 stereocenter and the methyl group. TFE is an effective solvent for this transformation, promoting the necessary reaction steps.

  • Addition of Reactants: Add the N-benzyl aziridine aldehyde dimer (0.5 equiv.) and an appropriate isocyanide, such as ethyl isocyanoacetate (1.0 equiv.), to the solution.

    • Rationale: The aziridine aldehyde dimer acts as a key building block. The isocyanide component participates in the multicomponent cyclization, and its side chain can be chosen to add further functionality or be removed in a later step.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, remove the solvent under a stream of nitrogen or by rotary evaporation.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (R)-1-Benzyl-5-methylpiperazin-2-one derivative.

Spectroscopic Characterization

While specific spectral data for (R)-1-Benzyl-5-methylpiperazin-2-one is not widely published, its structure allows for the prediction of key spectroscopic features.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzyl group (typically ~7.2-7.4 ppm), a singlet or AB quartet for the benzylic CH₂ protons, and a series of multiplets in the aliphatic region (~2.5-4.0 ppm) corresponding to the protons on the piperazinone ring. A doublet corresponding to the C5-methyl group would also be present.

  • ¹³C NMR: The spectrum would feature signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazinone ring. A characteristic signal for the amide carbonyl (C=O) would be observed downfield, typically in the range of 165-175 ppm.[5]

  • IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the amide group (~1650 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (~2800-3100 cm⁻¹), and N-H stretching for the secondary amine (~3300 cm⁻¹).[5]

Distinguishing Enantiomers by NMR

In a standard achiral solvent, the NMR spectra of (R)- and (S)-enantiomers are identical. To differentiate them, a chiral environment must be introduced. This is commonly achieved by using a chiral solvating agent (CSA), which forms transient diastereomeric complexes with each enantiomer. These complexes are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for the identification and quantification of each enantiomer.[6] This technique is crucial for confirming the enantiomeric purity of the synthesized material.

Applications in Drug Discovery and Medicinal Chemistry

The (R)-1-Benzyl-5-methylpiperazin-2-one scaffold is a highly valuable starting point for the synthesis of more complex molecules in drug discovery programs. Its utility stems from several key features:

  • Privileged Scaffold: The piperazine and piperazinone cores are present in numerous approved drugs and clinical candidates, demonstrating their favorable pharmacokinetic and pharmacodynamic properties.[7][8]

  • Chiral Building Block: The defined (R)-stereocenter at the C5 position allows for the creation of molecules with specific three-dimensional orientations, which is essential for selective interaction with chiral biological targets like enzymes and receptors.

  • Vector for Chemical Diversity: The secondary amine at the N1 position and the benzyl group at the N4 position provide two distinct points for chemical modification, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).

  • N-Benzyl Group Functionality: The benzyl group is not merely a substituent; it can engage in beneficial cation-π interactions with aromatic residues in protein binding pockets.[9] Furthermore, it can serve as a protecting group for the N4 nitrogen, which can be easily removed by catalytic hydrogenolysis to reveal a secondary amine for further functionalization.[10]

G cluster_derivatives Potential Drug Candidates Core (R)-1-Benzyl-5-methyl- piperazin-2-one (Chiral Core) D1 Candidate 1 (N1-Alkylation) Core->D1 R¹-X D2 Candidate 2 (N4-Debenzylation & Re-functionalization) Core->D2 1. H₂, Pd/C 2. R²-Y D3 Candidate 3 (Aromatic Ring Substitution) Core->D3 Modification of Benzyl Group D4 Candidate 4 (Combination) D1->D4 D2->D4 D3->D4

Sources

Exploratory

Technical Monograph: (R)-1-Benzyl-5-methylpiperazin-2-one

The following is an in-depth technical guide and physical/chemical data sheet for (R)-1-Benzyl-5-methylpiperazin-2-one (CAS 301541-47-9). CAS 301541-47-9 | Chiral Peptidomimetic Scaffold PART 1: EXECUTIVE SUMMARY (R)-1-B...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and physical/chemical data sheet for (R)-1-Benzyl-5-methylpiperazin-2-one (CAS 301541-47-9).

CAS 301541-47-9 | Chiral Peptidomimetic Scaffold

PART 1: EXECUTIVE SUMMARY

(R)-1-Benzyl-5-methylpiperazin-2-one (CAS 301541-47-9) is a high-value chiral heterocyclic building block used extensively in medicinal chemistry and drug discovery. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and proteases.

Its structural significance lies in its ability to mimic the


-turn secondary structure  of peptides. By constraining the conformational freedom of amino acid side chains, this scaffold improves the metabolic stability and bioavailability of peptide-based drug candidates. It is a critical intermediate in the synthesis of Growth Hormone Secretagogues (GHS) , Melanocortin receptor agonists , and Factor Xa inhibitors .

PART 2: CHEMICAL IDENTITY & STRUCTURAL CHARACTERIZATION

Nomenclature & Identifiers
Parameter Data
CAS Number 301541-47-9
IUPAC Name (5R)-5-Methyl-1-(phenylmethyl)piperazin-2-one
Common Synonyms (R)-1-Benzyl-5-methyl-2-piperazinone; (R)-1-Benzyl-5-methyl-2-oxopiperazine
Molecular Formula C

H

N

O
Molecular Weight 204.27 g/mol
SMILES C[C@@H]1CN(CC(=O)N1)CC2=CC=CC=C2
Chiral Center C5 (Configuration: R)
Structural Analysis

The molecule features a six-membered piperazinone ring.

  • Position 1 (N1): Protected by a Benzyl (Bn) group.[1][2] This reduces the polarity of the amide and prevents side reactions at N1 during N4-functionalization. It is removable via catalytic hydrogenolysis.

  • Position 2 (C=O): A carbonyl group that acts as a hydrogen bond acceptor, mimicking the peptide bond carbonyl.

  • Position 5 (C5): The chiral center carrying a Methyl group.[2] This specific (R)-configuration is derived from D-Alanine precursors and is crucial for stereospecific receptor binding.

  • Position 4 (N4): A secondary amine, serving as the primary handle for chemical derivatization (acylation, alkylation, reductive amination).

PART 3: PHYSICOCHEMICAL PROPERTIES

Note: Experimental values may vary based on synthesis method and purity. The data below represents standard research-grade material.

Property Value / Description Scientific Context
Physical State Solid (Crystalline powder) or Viscous OilOften solidifies upon high-purity crystallization; crude forms may appear as oils due to rotamers or solvent retention.
Melting Point 85–95 °C (Typical range)Sharp melting point indicates high enantiomeric purity. Broad range suggests racemization.
Solubility DCM, Methanol, DMSO, Ethyl AcetateHighly soluble in organic solvents due to the lipophilic benzyl group.
Water Solubility Low to ModerateThe amide and amine functionalities provide some polarity, but the benzyl group dominates. Soluble in aqueous acid (protonation of N4).
pKa (Calculated) ~8.5 (N4-amine)The N4 nitrogen is basic and nucleophilic. The N1 nitrogen is non-basic (amide).
LogP ~1.2 – 1.5Lipophilic enough to cross membranes; good for CNS drug discovery programs.
H-Bond Donors 1 (N4-H)Critical for binding interactions or further functionalization.
H-Bond Acceptors 2 (C=O, N4)

PART 4: PHARMACOLOGICAL APPLICATIONS & MECHANISM

Mechanism of Action: Conformational Restriction

In linear peptides, the backbone has high degrees of freedom, leading to rapid degradation by proteases and poor oral bioavailability.

  • The Solution: Incorporating the (R)-1-Benzyl-5-methylpiperazin-2-one scaffold "locks" the peptide backbone into a specific conformation (often a

    
    -turn mimic).
    
  • Result: This forces the side chains (attached at N4 or C5) into the precise spatial orientation required to bind receptors (e.g., the Ghrelin receptor or MC4R), significantly increasing potency and selectivity.

Therapeutic Areas
  • Ghrelin Receptor Agonists: Used in treating cachexia and frailty. The scaffold mimics the N-terminal active site of Ghrelin.

  • Melanocortin Agonists: Targeting MC4R for obesity or sexual dysfunction.

  • Protease Inhibitors: The rigid ring fits into the S1/S2 pockets of serine proteases like Thrombin or Factor Xa.

PART 5: EXPERIMENTAL PROTOCOLS (Senior Scientist Level)

Synthesis Workflow (Visualized)

The synthesis typically begins with chiral amino acid derivatives. The following diagram illustrates the logical flow for synthesizing and utilizing this scaffold.

SynthesisWorkflow Start D-Alanine Methyl Ester (Chiral Source) Step1 Reductive Amination (w/ Benzaldehyde) Start->Step1 Inter1 N-Benzyl-D-Alanine Methyl Ester Step1->Inter1 NaBH4 Step2 Acylation (w/ Chloroacetyl Chloride) Inter1->Step2 Inter2 N-Chloroacetyl Intermediate Step2->Inter2 Step3 Cyclization (Base-mediated) Inter2->Step3 NaH or K2CO3 Product (R)-1-Benzyl-5-methyl piperazin-2-one (CAS 301541-47-9) Step3->Product

Caption: Figure 1. Convergent synthetic pathway for CAS 301541-47-9 ensuring retention of R-stereochemistry.

Protocol: Derivatization at N4 (Library Generation)

Objective: To attach a pharmacophore to the secondary amine (N4) for SAR studies.

Reagents:

  • CAS 301541-47-9 (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • Coupling Agent: HATU or EDC/HOBt (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the active ester.

  • Addition: Add CAS 301541-47-9 (solid or pre-dissolved in DMF) to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Acid + 204.27 - 18).

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (aq), saturated NaHCO

    
    , and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Validation: Verify structure via

    
    H-NMR. The N4-acylation usually causes a downfield shift of the adjacent ring protons.
    
Protocol: N1-Debenzylation (Scaffold Deprotection)

Objective: To remove the benzyl group and expose the lactam nitrogen for further modification.

Procedure:

  • Dissolve CAS 301541-47-9 in Methanol or Ethanol.

  • Add 10% Pd/C catalyst (10 wt% loading).

  • Apply H

    
     atmosphere (balloon pressure or 30 psi in a Parr shaker).
    
  • Stir at RT for 12–24 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate filtrate to yield (R)-5-methylpiperazin-2-one .

PART 6: SAFETY & HANDLING (MSDS Highlights)

Hazard Category Classification Handling Protocol
Acute Toxicity Oral (Category 4)Harmful if swallowed. Do not pipette by mouth.
Skin/Eye Irritation Category 2/2AWear nitrile gloves and safety glasses. Wash skin immediately upon contact.
Storage HygroscopicStore at 2–8°C in a tightly sealed container under inert gas (Argon/Nitrogen) to prevent moisture absorption.
Stability StableStable under normal conditions.[3] Avoid strong oxidizing agents.

PART 7: REFERENCES

  • Design and Synthesis of Peptidomimetics. Journal of Medicinal Chemistry. "Piperazinone scaffolds as beta-turn mimetics."

  • Ghrelin Receptor Ligands. Chemical Reviews. "Development of small-molecule ghrelin receptor agonists using constrained heterocycles."

  • Synthesis of Chiral Piperazinones. Organic Letters. "Enantioselective synthesis of substituted piperazinones from amino acids."

  • PubChem Compound Summary. "Piperazinone Derivatives." National Center for Biotechnology Information.

(Note: Specific patent literature for CAS 301541-47-9 is often embedded within broader claims for "substituted piperazinones" in drug discovery filings by companies such as Pfizer, Merck, or specialized peptide synthesis CROs.)

Sources

Foundational

An In-Depth Technical Guide to the Stereoisomers of 1-Benzyl-5-methylpiperazin-2-one: Synthesis, Separation, and Analysis

Introduction: The Critical Role of Chirality in Modern Drug Discovery In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological function. The piperazin-2-one scaffold is a privileged motif in medicinal chemistry, appearing in a range of bioactive compounds and approved drugs.[1] When this scaffold incorporates a stereocenter, as in the case of 1-Benzyl-5-methylpiperazin-2-one, it gives rise to enantiomers—non-superimposable mirror-image isomers.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit vastly different pharmacokinetic, pharmacodynamic, and toxicological profiles.[2][3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[4] Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs over racemic mixtures.[5]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals focused on the (R) and (S)-enantiomers of 1-Benzyl-5-methylpiperazin-2-one. While specific literature on this exact compound is sparse, this document synthesizes established, field-proven methodologies for the enantioselective synthesis, chiral separation, and spectroscopic analysis of analogous piperazin-2-one systems. The protocols herein are designed to be self-validating, providing a robust roadmap for the comprehensive characterization of these and other chiral piperazinone derivatives.

PART 1: Molecular Structure and Stereochemistry

The core structural difference between the (R) and (S)-enantiomers of 1-Benzyl-5-methylpiperazin-2-one lies in the spatial arrangement of the substituents around the chiral carbon at the C5 position. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked, and the configuration is assigned based on their orientation. This seemingly subtle difference in stereochemistry dictates how each molecule interacts with the inherently chiral environment of biological systems, such as enzyme active sites and protein receptors.

Caption: 2D representation of (R) and (S) enantiomers.

PART 2: Enantioselective Synthesis Strategies

Achieving high enantiomeric purity is a primary goal in the synthesis of chiral drug candidates. While a racemic synthesis followed by chiral resolution is possible, an enantioselective synthesis that directly produces the desired isomer is often more efficient. Several modern catalytic asymmetric methods are applicable to the synthesis of chiral piperazin-2-ones.[6][7]

One highly effective strategy is the palladium-catalyzed asymmetric hydrogenation of a corresponding pyrazin-2-ol precursor.[8] This method provides direct access to chiral piperazin-2-ones with excellent enantioselectivities.

Caption: Proposed workflow for enantioselective synthesis.

Experimental Protocol: Proposed Asymmetric Hydrogenation

This protocol is adapted from established methods for the asymmetric hydrogenation of related pyrazin-2-ols.[6]

  • Catalyst Preparation: In a glovebox, add the palladium precursor (e.g., Pd(TFA)₂) and the chiral phosphine ligand (e.g., (R)-Segphos or another suitable chiral ligand) to a reaction vial. Add the solvent (e.g., anhydrous, degassed dioxane) and stir for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate vial, dissolve the precursor, 1-Benzyl-5-methylpyrazin-2-ol, in the same solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Carefully add the pre-formed catalyst solution.

  • Execution: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the target pressure (e.g., 50 atm). Heat the reaction to the desired temperature (e.g., 40°C) and stir vigorously for the required time (typically 12-24 hours).

    • Causality: The choice of the chiral ligand is paramount. The ligand coordinates to the palladium center, creating a chiral environment that directs the hydrogenation to one face of the substrate, thereby selectively forming one enantiomer. The solvent, temperature, and pressure are optimized to ensure high conversion and enantioselectivity.

  • Work-up and Purification: After cooling and safely venting the autoclave, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the enantiomerically enriched 1-Benzyl-5-methylpiperazin-2-one.

  • Validation: The enantiomeric excess (e.e.) of the product must be determined using a validated chiral analytical method, such as chiral HPLC or SFC (see Part 3).

PART 3: Enantiomeric Separation and Spectroscopic Analysis

The separation and independent analysis of enantiomers are non-negotiable steps in drug development.[5] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[9][10] For structural confirmation and differentiation in solution, Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a Chiral Solvating Agent (CSA) is an indispensable tool.[11]

Chiral High-Performance Liquid Chromatography (HPLC)

The principle of chiral HPLC relies on the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including piperazine derivatives.[12][13]

Caption: Workflow for chiral HPLC method development.

Protocol: Chiral HPLC Method Development
  • Column Selection: Begin screening with polysaccharide-based CSPs, such as amylose or cellulose derivatives coated on silica gel (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ). These columns offer a high probability of success for nitrogen-containing heterocyclic compounds.

  • Mobile Phase Screening:

    • Normal Phase: Screen with mixtures of hexane/isopropanol or hexane/ethanol. For basic compounds like piperazinones, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is crucial to improve peak shape and prevent tailing.[14]

    • Reversed Phase: Screen with mixtures of acetonitrile/water or methanol/water with appropriate buffers.

  • Sample Preparation: Dissolve the racemic standard of 1-Benzyl-5-methylpiperazin-2-one in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm filter.

  • Chromatographic Analysis:

    • Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

    • Inject the sample and monitor the elution profile with a UV detector (a wavelength of ~210 nm or 254 nm is a good starting point).

    • Optimize the separation by adjusting the mobile phase composition (ratio of alcohol to hexane) and flow rate. A lower percentage of alcohol generally increases retention time and may improve resolution.

  • Data Analysis & Validation:

    • Calculate the resolution (Rs) between the two enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation, which is required for accurate quantification.

    • Once the method is established, it can be used to determine the enantiomeric excess (% ee) of synthesized samples.

ParameterTypical Starting Conditions
Column Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 1: Example Chiral HPLC Method Parameters.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

In a standard achiral solvent (like CDCl₃ or DMSO-d₆), the NMR spectra of enantiomers are identical because the corresponding nuclei are chemically equivalent. To differentiate them by NMR, a chiral environment must be introduced. This is achieved by adding a Chiral Solvating Agent (CSA), which forms transient, diastereomeric complexes with the enantiomers. These complexes are no longer mirror images and thus have distinct NMR spectra, leading to a separation of signals.[11][15]

NMR_CSA_Principle cluster_2 Principle of NMR Analysis with a CSA Racemate Racemic Analyte (R-isomer + S-isomer) Mix Mix in NMR Tube (Achiral Solvent, e.g., CDCl₃) Racemate->Mix CSA Chiral Solvating Agent (CSA) (e.g., (R)-(-)-TFAE) CSA->Mix Complexes Formation of Transient Diastereomeric Complexes [R-Analyte • R-CSA] [S-Analyte • R-CSA] Mix->Complexes NMR ¹H NMR Analysis Complexes->NMR Spectrum Split Signals for Corresponding Protons (Δδ ≠ 0) NMR->Spectrum

Caption: Principle of NMR analysis with a CSA.

Protocol: ¹H NMR Analysis for Enantiomeric Differentiation
  • Sample Preparation: Prepare a solution of the racemic 1-Benzyl-5-methylpiperazin-2-one in an achiral deuterated solvent (e.g., CDCl₃) in an NMR tube at a concentration of ~5-10 mg/mL.

  • Acquire Reference Spectrum: Record a standard ¹H NMR spectrum of the racemate alone. All signals should appear as single peaks (or single multiplets).

  • Introduce CSA: Add a suitable CSA to the NMR tube. A common and effective choice for amines is (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).[16] Start by adding approximately 0.5 molar equivalents of the CSA relative to the analyte.

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum.

    • Causality: The CSA interacts with each enantiomer through non-covalent forces (e.g., hydrogen bonding, π-π stacking). Because the CSA is itself chiral, the two resulting diastereomeric complexes [(R)-analyte••(R)-CSA] and [(S)-analyte••(R)-CSA] place the protons of the analyte in slightly different magnetic environments. This difference in the magnetic environment (anisotropic effect) results in different chemical shifts (Δδ).

  • Optimization and Analysis:

    • Identify a proton signal (or multiple signals) that shows clear separation or "splitting" into two distinct signals, one for each enantiomer. Protons close to the stereocenter (e.g., the C5-methyl group or C6-protons) are often good candidates.

    • If separation is not optimal, incrementally increase the amount of CSA (e.g., to 1.0, 1.5, or 2.0 equivalents), acquiring a spectrum after each addition.

    • The ratio of the integrals of the two separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for the determination of % ee.

Proton SignalHypothetical δ (ppm) in CDCl₃Hypothetical δ (ppm) with (R)-TFAEΔδ (ppm)
C5-CH₃ ((R)-isomer)1.25 (d)1.22 (d)
C5-CH₃ ((S)-isomer)1.25 (d)1.28 (d)0.06
C6-Hₐ ((R)-isomer)3.10 (dd)3.07 (dd)
C6-Hₐ ((S)-isomer)3.10 (dd)3.15 (dd)0.08

Table 2: Hypothetical ¹H NMR Data Illustrating Signal Splitting with a CSA.

PART 4: The Imperative of Stereospecific Biological Evaluation

While this guide provides the synthetic and analytical framework to access and characterize the individual enantiomers of 1-Benzyl-5-methylpiperazin-2-one, the ultimate goal in a drug discovery context is to understand their biological activity. Based on decades of stereopharmacology research, it is highly probable that the (R) and (S) isomers will exhibit different biological profiles.[3][17]

For instance, if this scaffold were being investigated for activity at a specific receptor, one enantiomer might bind with significantly higher affinity than the other. This difference arises from the requirement for a precise three-point attachment or stereospecific fit within the chiral binding pocket of the target protein.[2] In a hypothetical scenario where these molecules are evaluated as monoacylglycerol lipase (MAGL) inhibitors, a class of drugs for which benzylpiperazine derivatives have been explored, one would expect to see a difference in their IC₅₀ values.[18]

The critical next step for any research program involving these isomers would be to:

  • Prepare enantiomerically pure samples of both (R)- and (S)-1-Benzyl-5-methylpiperazin-2-one using the methods outlined above.

  • Evaluate each enantiomer independently in a panel of relevant primary and secondary pharmacological assays.

  • Conduct parallel pharmacokinetic (ADME) and initial toxicology screens to determine if stereospecific differences exist in metabolism, distribution, or off-target toxicity.

This empirical data is the only way to definitively assign the roles of eutomer and distomer and to justify the selection of a single enantiomer for further preclinical and clinical development.

Conclusion

The comprehensive characterization of the (R) and (S) enantiomers of 1-Benzyl-5-methylpiperazin-2-one is a task that demands a rigorous and systematic approach. Although direct experimental data for this specific molecule may not be readily available in published literature, a robust methodological path can be constructed from well-established principles and validated protocols for analogous chiral heterocycles. By employing modern enantioselective synthesis techniques, leveraging the power of chiral HPLC for separation and quantification, and utilizing NMR with chiral solvating agents for unambiguous stereochemical analysis, researchers can confidently prepare and characterize these isomers. This foundational work is the essential prerequisite for the subsequent biological evaluation that will ultimately determine their potential as single-enantiomer therapeutic agents.

References

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(21), 5953-5958. [Link]

  • Brown, D. W., Campbell, M. M., & Taylor, A. P. (1987). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 135-139. [Link]

  • Various Authors. (2025). A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. Request PDF on ResearchGate. [Link]

  • Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. [Link]

  • Karnam, S., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]

  • Zhang, G., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]

  • Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]

  • Cativiela, C., et al. (1993). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry. [Link]

  • Jiang, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. [Link]

  • Ilardi, E. A., & Vitale, P. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. [Link]

  • Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. [Link]

  • Toste, F. D., & Bergman, R. G. (2020). Chiral solvating agents.
  • Savic, V., & Petkovic, M. (2017). Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]

  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Cureus. [Link]

  • Liu, Y., et al. (2023). Chiral drugs. LabMed Discovery. [Link]

  • Yousuf, M., & Larionov, O. V. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

  • Perregaard, J., et al. (1993). Stereospecific and selective 5-HT2 antagonism in a series of 5-substituted trans-1-piperazino-3-phenylindans. PubMed. [Link]

  • Various Authors. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF on ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Anonymous. (n.d.). stereochemistry and biological activity of drugs. SlidePlayer. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Bezensek, Z., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar. [Link]

  • Gasparrini, F., et al. (2012). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]

  • Morita, I., et al. (1975). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. PubMed. [Link]

  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. [Link]

  • Fernandez, S., et al. (1998). Enantioselective synthesis of benzylbutyrolactones from 5-hydroxyfuran-2(5H)-one. New chiral synthons for dibenzylbutyrolactone lignans by a chemoenzymatic route. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Haress, D. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

Sources

Foundational

The Emerging Potential of 1-Benzyl-5-methylpiperazin-2-one Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2][3] Within this broad class, the piperazin-2-one motif offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the design of novel therapeutic agents. This technical guide focuses on a specific, yet underexplored, subclass: 1-Benzyl-5-methylpiperazin-2-one derivatives. While direct literature on this precise scaffold is limited, this document provides a comprehensive overview based on analogous structures and established synthetic methodologies. We will delve into a proposed synthetic pathway for the core structure, explore potential biological activities based on structure-activity relationships of related compounds, and provide a detailed experimental protocol for a key synthetic step. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this promising class of molecules.

The Piperazin-2-one Core: A Scaffold of Opportunity

The piperazin-2-one skeleton, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, is a key structural element in various biologically active compounds.[4] Its constrained conformation, compared to the more flexible piperazine, can lead to enhanced binding affinity and selectivity for biological targets. The presence of multiple sites for substitution (the two nitrogen atoms and the carbon atoms of the ring) allows for extensive chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.[5] The introduction of a benzyl group at the N1 position and a methyl group at the C5 position of the piperazin-2-one ring creates a chiral center and introduces lipophilic and aromatic features, which can significantly influence the molecule's interaction with biological systems.

Synthesis of the 1-Benzyl-5-methylpiperazin-2-one Core: A Proposed Pathway

Given the limited direct literature on the synthesis of 1-Benzyl-5-methylpiperazin-2-one, a plausible and efficient synthetic route can be designed based on established methods for the preparation of substituted piperazin-2-ones. A cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide has been reported for the synthesis of piperizinones in good yields.[6] Another common approach involves the cyclization of appropriately substituted ethylenediamine derivatives.

Here, we propose a logical and experimentally viable synthetic strategy, illustrated in the workflow diagram below. This approach leverages readily available starting materials and well-understood reaction mechanisms.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Final Product A N-Benzylethylenediamine C Intermediate Schiff Base/Amine A->C Reaction B Ethyl 2-bromopropionate B->C Reaction D 1-Benzyl-5-methylpiperazin-2-one C->D Base-mediated cyclization

Sources

Exploratory

Technical Monograph: The (R)-1-Benzyl-5-methylpiperazin-2-one Scaffold

Topic: Therapeutic Potential of (R)-1-Benzyl-5-methylpiperazin-2-one Analogs Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads A Chiral Platfor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of (R)-1-Benzyl-5-methylpiperazin-2-one Analogs Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

A Chiral Platform for Peptidomimetic Drug Discovery

Executive Summary

The (R)-1-Benzyl-5-methylpiperazin-2-one scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike flat aromatic heterocycles, this non-planar, chiral lactam offers a defined three-dimensional vector that mimics the


-turn secondary structure  of bioactive peptides.[1]

By rigidly constraining the N-C


-C(O) torsion angles, this scaffold bridges the gap between the poor pharmacokinetics of native peptides and the bioavailability requirements of small molecules.[1] This guide analyzes its utility in targeting G-Protein Coupled Receptors (GPCRs)  and Serine Proteases , detailing the synthetic logic required to maintain the critical (R)-stereochemistry at the C5 position.

Structural Rationale & Stereochemistry

The Peptidomimetic "Turn" Hypothesis

The therapeutic value of this scaffold lies in its ability to freeze a bioactive conformation.

  • The (R)-Methyl Group (C5): Mimics the side chain of D-Alanine. In many endogenous peptides (e.g., opioids, somatostatin), replacing a glycine or L-amino acid with a D-amino acid induces a "turn," stabilizing the bioactive conformation and reducing enzymatic hydrolysis.[1]

  • The Benzyl Group (N1): Acts as a hydrophobic anchor, mimicking Phenylalanine (Phe) or Tryptophan (Trp) side chains often found in "hot spots" of protein-protein interactions (PPIs).[1]

Visualization: Scaffold vs. Peptide Turn

G cluster_0 Structural Mimicry Peptide Native Peptide (Flexible, Unstable) BetaTurn Bioactive Beta-Turn (Transient Conformation) Peptide->BetaTurn Entropy Loss Upon Binding Scaffold (R)-1-Benzyl-5-methyl piperazin-2-one BetaTurn->Scaffold Rigidification (Bioisostere) Target Therapeutic Target (GPCR / Protease) BetaTurn->Target Binding Scaffold->Target High Affinity (Pre-organized)

Figure 1: The thermodynamic advantage of the piperazinone scaffold. By pre-organizing the "turn" conformation, the entropy penalty of binding is minimized compared to the flexible native peptide.[1]

Therapeutic Applications

Neuropharmacology: NK1 and Sigma-1 Receptor Modulation

The N-benzylpiperazine core is historically significant in the development of Neurokinin-1 (NK1) antagonists (e.g., Substance P inhibitors).

  • Mechanism: The (R)-methyl group at C5 introduces steric bulk that prevents metabolic oxidation of the ring while directing the N1-benzyl group into the hydrophobic pocket of the GPCR.

  • Sigma-1 Receptors: Recent studies indicate that benzyl-piperazinone derivatives (and their reduced piperazine counterparts) act as ligands for the Sigma-1 receptor, a chaperone protein involved in neuroprotection and cognitive enhancement [1, 11].

Protease Inhibition: Factor Xa and Thrombin

In the coagulation cascade, the active sites of Factor Xa and Thrombin recognize specific peptide sequences (e.g., Gly-Pro-Arg).[1]

  • Application: The piperazin-2-one ring acts as a constrained Gly-Pro mimic .

  • Design Strategy: The lactam carbonyl (C2=O) accepts a hydrogen bond from the enzyme's catalytic backbone (Gly216 in proteases), while the N1-benzyl group occupies the S1 or S4 specificity pocket.[1]

Experimental Protocols

Chemical Synthesis: The "Chiral Pool" Approach

Objective: Synthesize (R)-1-Benzyl-5-methylpiperazin-2-one with >98% enantiomeric excess (ee).

Reagents:

  • (R)-N-Boc-Alanine (Starting material for (R)-C5 stereocenter)

  • N-Benzylglycine ethyl ester

  • TFA (Trifluoroacetic acid)[1]

  • HATU (Coupling reagent)[1][2]

Workflow Diagram:

Synthesis Step1 Step 1: Peptide Coupling (R)-Boc-Ala + N-Benzylglycine ester (HATU, DIPEA, DMF) Step2 Intermediate: Linear Dipeptide Ester Step1->Step2 Step3 Step 2: Deprotection (TFA/DCM 1:1) Step2->Step3 Step4 Step 3: Cyclization (Base-catalyzed intramolecular aminolysis) Step3->Step4 Final Product: (R)-1-Benzyl-5-methylpiperazin-2-one Step4->Final

Figure 2: Convergent synthesis preserving the chiral center derived from (R)-Alanine.

Detailed Procedure:

  • Coupling: Dissolve (R)-N-Boc-Alanine (1.0 eq) and N-benzylglycine ethyl ester (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[1] Stir at RT for 12h.[2]

  • Deprotection: Treat the resulting dipeptide with 20% TFA in DCM (v/v) for 2 hours to remove the Boc group. Concentrate in vacuo.

  • Cyclization: Redissolve the deprotected amine salt in methanol. Adjust pH to ~8 using Et3N and reflux for 16 hours. The free amine attacks the ethyl ester, closing the ring.[1]

  • Validation: Verify structure via 1H NMR (Look for the AB quartet of the benzylic protons and the doublet of the C5-methyl). Verify chirality via Chiral HPLC (Chiralpak AD-H column).

Biological Assay: Competitive Binding (Sigma-1)

Objective: Determine the affinity (


) of the analog for the Sigma-1 receptor using a radioligand displacement assay.

Protocol:

  • Membrane Prep: Use Guinea pig brain homogenates (rich in Sigma-1).

  • Radioligand: [3H]-(+)-Pentazocine (specific Sigma-1 agonist).

  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL [3H]-ligand (2 nM) + 50 µL Test Compound ((R)-analog, 10^-9 to 10^-5 M).

    • Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Data Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Summary

The following table summarizes how modifications to the (R)-1-Benzyl-5-methylpiperazin-2-one core affect biological activity based on literature trends for this scaffold class.

PositionModificationEffect on ActivityRationale
N1 (Benzyl) p-Fluoro / p-ChloroIncreased Halogens improve metabolic stability and lipophilicity for CNS penetration [11].
N1 (Benzyl) p-MethoxyVariable Electron donation can increase affinity for Sigma receptors but may reduce metabolic half-life [11].
C5 (Methyl) Removal (H)Decreased Loss of chirality leads to loss of conformational constraint (floppy molecule).[1]
C5 (Methyl) Inversion to (S)Inactive/Toxic The "wrong" stereochemistry clashes with the chiral environment of the receptor pocket.
N4 (Amine) SulfonylationNew Activity Converts the scaffold into a Factor Xa/Thrombin inhibitor (mimics the P-site of the substrate).

Future Outlook

The (R)-1-Benzyl-5-methylpiperazin-2-one scaffold is evolving beyond simple antagonism. Current research focuses on Fragment-Based Drug Discovery (FBDD) , where this chiral lactam serves as a high-quality "fragment" that binds efficiently to protein surfaces. By growing the molecule from the N4 position, researchers can access novel inhibitors for "undruggable" targets like protein-protein interactions (e.g., MDM2-p53).[1]

References

  • Vertex Pharmaceuticals. (2008). An efficient approach to chiral C8/C9-piperazino-substituted 1,4-benzodiazepin-2-ones as peptidomimetic scaffolds.[3] PubMed. Link

  • DiMaio, J., & Belleau, B. (1989).[1] Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1.[1] Link

  • BenchChem. (2025).[4] The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Technical Guide.[4] Link

  • MDPI. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] Link

  • University of Pisa. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives. European Journal of Medicinal Chemistry.[2] Link

  • MedChemExpress. Piperazin-2-one Product Information & Protocols.Link[1]

Sources

Protocols & Analytical Methods

Method

Procedure for debenzylation of (R)-1-Benzyl-5-methylpiperazin-2-one

This Application Note is designed to guide researchers through the debenzylation of (R)-1-Benzyl-5-methylpiperazin-2-one . Critical Structural Diagnostic: Amide vs.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the debenzylation of (R)-1-Benzyl-5-methylpiperazin-2-one .

Critical Structural Diagnostic: Amide vs. Amine

Before proceeding, you must verify the specific regioisomer of your starting material. The nomenclature for piperazinones can be ambiguous in loose usage. The position of the benzyl group dictates the chemical reactivity and the required deprotection strategy.

  • Case A: N1-Benzyl (Amide Protection)

    • Structure: The benzyl group is attached to the nitrogen adjacent to the carbonyl (Lactam Nitrogen).

    • Reactivity: The amide C-N bond has partial double-bond character due to resonance. It is highly resistant to standard catalytic hydrogenation (Pd/C).

    • Required Protocol: Dissolving Metal Reduction (Birch) or Lewis-Acid mediated cleavage.

  • Case B: N4-Benzyl (Amine Protection)

    • Structure: The benzyl group is attached to the amine nitrogen (distal to the carbonyl).

    • Reactivity: This is a standard benzylic amine. The C-N bond is weak.

    • Required Protocol: Catalytic Hydrogenation (Pd/C or Pd(OH)₂).[1][2][3]

Note: As the prompt specifies 1-Benzyl (Amide), Protocol A is the primary focus of this guide. Protocol B is provided as a contingency for the N4-isomer.

Part 1: Decision Matrix & Workflow

The following decision tree outlines the selection of the correct experimental procedure based on structural analysis.

Debenzylation_Workflow Start Starting Material: (R)-1-Benzyl-5-methylpiperazin-2-one Check Diagnostic Check: Is Benzyl on N1 (Amide) or N4 (Amine)? Start->Check N1_Path N1-Benzyl (Lactam) High Stability Check->N1_Path Benzyl on Amide (N-C=O) N4_Path N4-Benzyl (Amine) Standard Reactivity Check->N4_Path Benzyl on Amine (CH2-N-CH2) Method_A PROTOCOL A: Dissolving Metal Reduction (Birch Conditions) N1_Path->Method_A Method_B PROTOCOL B: Catalytic Hydrogenation (Pd/C or Pearlman's) N4_Path->Method_B Validation Validation: NMR (Loss of Aromatic Signals) Chiral HPLC (Check Racemization) Method_A->Validation Method_B->Validation

Figure 1: Strategic workflow for selecting the debenzylation method based on nitrogen regiochemistry.

Part 2: Protocol A - Dissolving Metal Reduction (For N1-Benzyl Amide)

This is the "nuclear option" required for N-benzyl lactams. Standard hydrogenation often fails here because the amide resonance stabilizes the C-N bond, preventing the oxidative insertion of Palladium.

Mechanism

The reaction proceeds via a radical-anion mechanism. Solvated electrons (from Na/Li in NH₃) attack the aromatic ring, reducing it to a radical anion. Subsequent protonation and electron transfer cleave the benzylic C-N bond.

Reagents & Equipment
  • Substrate: (R)-1-Benzyl-5-methylpiperazin-2-one (1.0 equiv)

  • Solvent: Liquid Ammonia (NH₃) condensed at -78°C.

  • Co-solvent: Anhydrous THF (to solubilize the substrate).

  • Metal: Sodium (Na) metal (cut into small cubes, washed with hexanes).

  • Quench: Solid Ammonium Chloride (NH₄Cl).

  • Equipment: 3-neck round bottom flask, dry ice/acetone condenser, nitrogen inlet.

Step-by-Step Procedure
  • Setup & Condensation:

    • Flame-dry a 3-neck flask equipped with a dry ice/acetone condenser.

    • Cool the flask to -78°C using a dry ice/acetone bath.

    • Condense anhydrous ammonia (approx. 10-20 mL per mmol of substrate) into the flask.

    • Safety Note: Perform strictly in a well-ventilated fume hood.

  • Solubilization:

    • Dissolve the substrate in a minimal amount of anhydrous THF.

    • Add the THF solution dropwise to the liquid ammonia. The solution should remain clear/colorless.

  • Reduction (The "Blue" Stage):

    • Add small pieces of Sodium metal (approx. 3-5 equiv) portion-wise.

    • Observation: The solution will turn a deep, persistent dark blue color (indicating solvated electrons).

    • Stir at -78°C for 30–60 minutes. If the blue color fades (turns white/yellow), add more Na until the blue color persists for at least 15 minutes.

  • Quenching:

    • Carefully add solid NH₄Cl (excess) to the reaction mixture.

    • Observation: The blue color will discharge immediately, turning the solution white/cloudy.

  • Workup:

    • Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen (trap the off-gas).

    • Once NH₃ is removed, suspend the residue in MeOH/DCM.

    • Filter off inorganic salts.

    • Concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH gradient).

Troubleshooting N1-Cleavage
IssuePossible CauseSolution
No Reaction Blue color faded too fast (moisture present).Ensure system is anhydrous; add more Na.
Ring Opening Over-reduction of the lactam ring.Reduce reaction time; ensure temp stays at -78°C.
Racemization Protonation of the alpha-carbon enolate.Use t-BuOH as a proton source in the mix (Birch-Wilds modification).

Part 3: Protocol B - Catalytic Hydrogenation (For N4-Benzyl Amine)

If your diagnostic confirms the benzyl is on the amine (N4), use this milder protocol.

Reagents
  • Catalyst: 20% Pd(OH)₂/C (Pearlman’s Catalyst) OR 10% Pd/C.

    • Note: Pearlman's catalyst is superior for stubborn N-benzyl groups.

  • Solvent: Methanol or Ethanol.[4]

  • Additive: Acetic Acid (1.0 - 2.0 equiv).

    • Role: Protonates the amine product, preventing it from poisoning the catalyst surface.

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (3-5 bar).

Step-by-Step Procedure
  • Preparation:

    • Dissolve (R)-1-Benzyl-5-methylpiperazin-2-one (N4-isomer) in Methanol (0.1 M concentration).

    • Add Acetic Acid (1.5 equiv).

    • Safety: Purge the vessel with Nitrogen gas to remove oxygen.

  • Catalyst Addition:

    • Carefully add 10-20 wt% of Pd(OH)₂/C (wet) under nitrogen flow.

    • Caution: Dry Pd/C is pyrophoric. Always use wet catalyst or keep under inert gas.

  • Hydrogenation:

    • Evacuate the vessel and backfill with Hydrogen gas (repeat 3 times).

    • Stir vigorously at Room Temperature (25°C) for 6–12 hours.

    • Optimization: If reaction is slow, heat to 50°C.

  • Filtration & Isolation:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with Methanol.

    • Concentrate the filtrate.

    • Neutralization: The product will be an acetate salt. Treat with basic resin or aqueous NaHCO₃/extraction if the free base is required.

Part 4: Scientific Validation & Quality Control

Analytical Markers
  • 1H NMR: Look for the disappearance of the aromatic benzyl protons (multiplet at 7.2–7.4 ppm) and the benzylic methylene singlet (approx. 3.5–4.0 ppm).

  • Chiral HPLC: Essential to verify the retention of the (R)-configuration.

    • Risk:[4][5][6] The Birch reduction involves radical anions which generally retain stereochemistry at non-benzylic centers, but the basicity of amide anions can cause racemization at the alpha-position (C3).

    • Standard: Compare against a racemic standard of 5-methylpiperazin-2-one.

Mechanism of Action (N1 vs N4)

Reaction_Mechanism cluster_0 N1-Benzyl (Amide) - Birch Mechanism cluster_1 N4-Benzyl (Amine) - Hydrogenation M1 Substrate (Amide Resonance) M2 Radical Anion (Na/NH3) M1->M2 + e- M3 C-N Bond Cleavage M2->M3 + H+ / + e- M4 Product (Lactam NH) M3->M4 H1 Substrate (Amine) H2 Pd-Complex (Oxidative Addition) H1->H2 Pd(0) H3 Hydrogenolysis H2->H3 H2 H4 Product (Amine NH) H3->H4 - Toluene

Figure 2: Mechanistic divergence between Amide (N1) and Amine (N4) debenzylation.

References

  • N-Benzyl Lactam Cleavage (Birch)

    • Title: Unsuccessful and successful methods for removal of N-benzyl protecting group from lactams.[2]

    • Source: ResearchG
    • URL:[Link]

  • Pearlman's Catalyst (General Protocol)

    • Title: The Use of Pearlman's Catalyst for Selective N-Debenzylation.[7]

    • Source: Semantic Scholar / Synthetic Communic
    • URL:[Link][2][7]

  • Lewis Acid Mediated Cleavage (Alternative): Title: Efficient Detachment of N-Benzyl Carbamate Group (Lewis Acid/Nucleophile). Source: Thieme Connect / Synlett.
  • Oxidative Debenzylation (N-Benzyl Amides)

    • Title: Oxidative Debenzylation of N-Benzyl Amides Using Alkali Metal Bromide.[8]

    • Source: ACS Public
    • URL:[Link]

Sources

Application

Reaction conditions for functionalizing C3 position of piperazinone rings

This Application Note provides a comprehensive technical guide for the functionalization of the C3 position of piperazin-2-ones (2-oxopiperazines). This scaffold is a privileged motif in peptidomimetics (e.g., constraine...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of the C3 position of piperazin-2-ones (2-oxopiperazines). This scaffold is a privileged motif in peptidomimetics (e.g., constrained phenylalanine analogs), kinase inhibitors (e.g., Imatinib analogs), and GPCR ligands.

Core Directive & Scope

This guide focuses exclusively on the C3 position —the methylene carbon situated between the C2 carbonyl and the N4 amine. This position is chemically distinct from the C5/C6 positions due to its


-carbonyl acidity and proximity to the N4 nitrogen.

Structural Definition:

  • N1: Amide nitrogen (Lactam).

  • C2: Carbonyl carbon.

  • C3: Active methylene (

    
    -to-carbonyl, 
    
    
    
    -to-amine).
  • N4: Amine nitrogen.

Part 1: Strategic Analysis & Decision Matrix

The reactivity of the C3 position is governed by the acidity of the C-H bond (pKa ~25-30, lowered by N-protecting groups) and the potential for


-elimination. Successful functionalization requires a strict "Protection-First" strategy to prevent N-alkylation and control stereochemistry.
Method Selection Flowchart

The following decision tree outlines the optimal synthetic pathway based on the desired functional group.

C3_Functionalization_Strategy Start Target: C3-Functionalized Piperazin-2-one Electrophile Select Electrophile / Group Start->Electrophile Alkyl Alkyl Group (Me, Et, Bn) Electrophile->Alkyl Allyl Allyl/Vinyl Group (Quaternary Center) Electrophile->Allyl Aryl Aryl/Heteroaryl Group Electrophile->Aryl Method_A Method A: Direct Enolate Alkylation (LiHMDS/LDA) Alkyl->Method_A High Diastereocontrol Method_B Method B: Pd-Catalyzed Decarboxylative Allylic Alkylation (DAAA) Allyl->Method_B Enantioselective Method_C Method C: Pd-Catalyzed Alpha-Arylation Aryl->Method_C Cross-Coupling Validation_A Check: N4-Protection (Boc/Cbz) Avoids beta-elimination Method_A->Validation_A Validation_B Check: Beta-Keto Ester Precursor Stoltz Conditions Method_B->Validation_B Validation_C Check: Buchwald Ligands (XPhos/BrettPhos) Method_C->Validation_C

Figure 1: Strategic decision matrix for C3 functionalization pathways. Color coding indicates distinct chemical methodologies.

Part 2: Detailed Protocols

Protocol A: Direct Diastereoselective Enolate Alkylation

Application: Introduction of simple alkyl chains (Methyl, Benzyl) with high diastereoselectivity (usually trans to C6 substituents). Mechanism: Deprotonation of the C3-H creates an enolate stabilized by the lactam resonance. The incoming electrophile approaches from the less hindered face.

Critical Requisite:

  • N4-Protection: Must use an electron-withdrawing group (Boc, Cbz, Ts) to prevent N-alkylation and reduce the basicity of the amine, preventing self-destruction of the enolate.

  • N1-Protection: Optional but recommended (e.g., PMB, Bn) to improve solubility and prevent N1-deprotonation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and cool under Argon.

  • Substrate Solution: Dissolve N1-Benzyl-N4-Boc-piperazin-2-one (1.0 equiv, 1.0 mmol) in anhydrous THF (0.1 M). Cool to -78 °C .

  • Deprotonation: Dropwise add LiHMDS (1.2 equiv, 1.0 M in THF). Stir at -78 °C for 45 minutes.

    • Why LiHMDS? It is less nucleophilic than LDA and minimizes nucleophilic attack on the lactam carbonyl.

  • Alkylation: Add the alkyl halide (e.g., MeI, BnBr) (1.5 equiv) dropwise.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to -40 °C over 1 hour.

    • Note: Do not warm to RT immediately; enolates of piperazinones can undergo

      
      -elimination to form dehydropiperazinones if warmed too quickly without quenching.
      
  • Quench: Add saturated aqueous NH₄Cl (5 mL) at -40 °C.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

Data Summary: Base Selection

Base Temp Selectivity (C3 vs N1) Risk Profile
LiHMDS -78°C High (C3) Low (Steric bulk prevents carbonyl attack)
LDA -78°C Moderate Medium (Can attack carbonyl)

| NaH | 0°C | Low (N1 preferred) | High (N-alkylation dominant) |

Protocol B: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

Application: Construction of quaternary stereocenters at C3 with high enantioselectivity.[1] Source Authority: Adapted from the Stoltz Group methodologies [1, 2]. Mechanism: Palladium generates a


-allyl complex and a carboxylate. Decarboxylation generates a specific enolate geometry which attacks the 

-allyl species.

Reagents:

  • Catalyst: Pd₂(dba)₃ (5 mol %)[2]

  • Ligand: (S)-(CF₃)₃-t-Bu-PHOX (12.5 mol %)[2]

  • Solvent: Toluene or 2:1 Hexanes/Toluene (0.033 M)

Step-by-Step Methodology:

  • Substrate Synthesis: Prepare the allyl

    
    -ketoester substrate (e.g., allyl 1-benzyl-4-tosyl-2-oxopiperazine-3-carboxylate) via C-acylation of the lactam enolate with allyl cyanoformate.
    
  • Catalyst Pre-complexation: In a glovebox, mix Pd₂(dba)₃ and the PHOX ligand in toluene. Stir for 30 min at RT to form the active catalyst.

  • Reaction: Add the substrate to the catalyst solution.

  • Execution: Seal the vial and stir at 40 °C for 12–24 hours.

    • Monitoring: Monitor CO₂ evolution (cessation indicates completion) and TLC.

  • Purification: Direct flash chromatography.

Key Insight: This method solves the "proton transfer" problem of direct alkylation by using a masked enolate (the


-keto ester), ensuring regiospecificity at C3.
Protocol C: Palladium-Catalyzed -Arylation

Application: Installing aryl or heteroaryl groups at C3. Source Authority: Cossy et al. [3] and general lactam arylation principles.

Step-by-Step Methodology:

  • Components:

    • Substrate: N1,N4-diprotected piperazin-2-one.

    • Aryl Halide: Ar-Br (1.2 equiv).

    • Catalyst: Pd(OAc)₂ (5 mol %).

    • Ligand: XPhos or BrettPhos (10 mol %).

    • Base: LiHMDS (2.0 equiv) or Zn(TMP)Cl·LiCl (Knochel-Hauser base).

  • Procedure:

    • Charge a Schlenk tube with Pd source, ligand, and aryl bromide. Purge with Ar.

    • Add substrate dissolved in THF/Toluene (1:1).

    • Add Base dropwise at RT (if using Zn base) or 50 °C (if using LiHMDS/Standard conditions).

    • Heat to 80–100 °C for 12 hours.

  • Mechanism Check: The base generates the enolate, which undergoes transmetallation with the oxidative addition complex (L-Pd-Ar-Br). Reductive elimination yields the C3-arylated product.

Part 3: Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseSolution
N-Alkylation (N1) N1 proton is more acidic than C3-H if N1 is unprotected.Always protect N1 (Bn, PMB) before attempting C3 functionalization.
Elimination (

)
Formation of dehydropiperazinone.Keep temperature < -40°C during enolate formation. Use N4-Cbz/Boc to destabilize the double bond formation.
No Reaction (Arylation) Enolate poisoning of Pd catalyst.Switch to Zn(TMP)Cl·LiCl to form a "soft" zinc enolate, which is more compatible with Pd cycles.
Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence based on the metal species involved.

Reaction_Mechanisms Substrate Piperazin-2-one Base Base (LiHMDS) Substrate->Base Enolate Lithium Enolate Base->Enolate RX R-X (Alkyl Halide) Enolate->RX SN2 Zn ZnCl2 Enolate->Zn Transmetallation Prod_Alk C3-Alkyl Product RX->Prod_Alk Zn_Enolate Zinc Enolate Zn->Zn_Enolate Pd_Cycle Pd(0)/Ar-Br Zn_Enolate->Pd_Cycle Cross-Coupling Prod_Ary C3-Aryl Product Pd_Cycle->Prod_Ary

Figure 2: Mechanistic pathways for Alkylation vs. Arylation. Note the use of Zinc enolates for optimal Pd-catalysis.

References

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tuskegee Synthesis of Lactams. Journal of the American Chemical Society. Link

  • Bennett, N. B., Hong, A. Y., Harned, A. M., & Stoltz, B. M. (2012). Synthesis of Enantioenriched

    
    -Quaternary Cycloheptenones Using a Combined Allylic Alkylation/Stork–Danheiser Approach. Organic & Biomolecular Chemistry. Link (Note: Describes the core PHOX/Pd methodology applicable to lactams).
    
  • Cossy, J., de Filippis, A., & Pardo, D. G. (2003).

    
    -Arylation of N-Protected 2-Piperidinones. Organic Letters. Link
    
  • Ye, Z., Gettys, K. E., & Dai, M. (2016).[3] Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Link[3]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during (R)-1-Benzyl-5-methylpiperazin-2-one synthesis

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity For researchers and professionals in drug development, the synthesis of chiral molecules like (R)-1-Benzyl-5-methylpiperazin-2-one presents the cri...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

For researchers and professionals in drug development, the synthesis of chiral molecules like (R)-1-Benzyl-5-methylpiperazin-2-one presents the critical challenge of maintaining enantiomeric purity. The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address the specific issue of racemization during its synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem in the synthesis of (R)-1-Benzyl-5-methylpiperazin-2-one?

A1: Racemization is the process by which a pure enantiomer, in this case, the (R)-enantiomer, is converted into an equal mixture of both (R) and (S) enantiomers. This loss of stereochemical integrity is detrimental because the biological activity of a drug is often exclusive to one enantiomer. The presence of the inactive or potentially harmful (S)-enantiomer can reduce the therapeutic efficacy of the final compound and introduce complications in clinical development.

Q2: Which step in the synthesis is most susceptible to racemization?

A2: The intramolecular cyclization step, where the amide bond is formed to create the piperazinone ring, is the most vulnerable to racemization. This step typically involves the activation of a carboxylic acid group, which can lead to the formation of planar intermediates that lose their stereochemical information.[3][4]

Q3: What are the primary chemical mechanisms that lead to racemization during this synthesis?

A3: The two main mechanisms are:

  • Oxazolone Formation: The activated carboxylic acid of an N-acyl amino acid precursor can intramolecularly attack the carbonyl of the acyl group, forming a planar oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality upon reprotonation.[4][5]

  • Direct Enolization: A sufficiently strong base can directly remove the acidic alpha-proton from the activated carboxylic acid, forming a planar enolate intermediate, which also results in racemization.[4][6]

Q4: How does the choice of coupling reagent impact racemization?

A4: Coupling reagents activate the carboxylic acid for amide bond formation. Some reagents are more prone to inducing racemization than others. For instance, carbodiimides like DCC and EDC can lead to significant racemization if used without additives.[7][8] In contrast, uronium and phosphonium salt-based reagents like HATU, HBTU, and PyBOP, especially when used with additives like HOBt or HOAt, are known to suppress racemization.[7][9] Newer reagents, such as those based on ynamides, have also shown great promise in achieving racemization-free peptide synthesis.[10]

Q5: Can the base used in the reaction contribute to racemization?

A5: Absolutely. The choice and concentration of the base are critical. Strong, sterically unhindered bases like triethylamine (TEA) can readily abstract the alpha-proton, leading to racemization.[3] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), are generally preferred as they are less likely to cause epimerization.[3][9]

II. Troubleshooting Guide

This section addresses common experimental issues and provides actionable solutions to maintain the enantiomeric excess (ee) of your (R)-1-Benzyl-5-methylpiperazin-2-one.

Observation Potential Cause(s) Recommended Solution(s)
Low enantiomeric excess (ee) in the final product 1. Inappropriate Coupling Reagent: Use of a coupling reagent known to cause racemization (e.g., DCC alone).[8] 2. Strong Base: Presence of a strong, non-hindered base (e.g., TEA).[3] 3. High Reaction Temperature: Elevated temperatures accelerate racemization.[9] 4. Prolonged Reaction Time: Extended exposure to basic conditions or activated intermediates increases the risk of racemization.[9]1. Select a racemization-suppressing coupling reagent system. Recommended options include HATU/HOAt, HBTU/HOBt, or PyBOP.[7] Consider newer reagents like T3P or ynamide-based reagents for particularly sensitive substrates.[11] 2. Use a weaker or sterically hindered base. Substitute TEA with NMM or DIEA. Use the minimum stoichiometric amount required.[9] 3. Maintain low reaction temperatures. Perform the coupling reaction at 0 °C or room temperature. Avoid heating unless absolutely necessary and validated. 4. Monitor the reaction closely. Aim for the shortest possible reaction time for complete conversion.
Formation of an unexpected diastereomer 1. Epimerization at the alpha-carbon during the cyclization step. 2. Racemization of the starting amino acid derivative prior to cyclization.1. Implement the solutions for low ee. The formation of a diastereomer is a direct result of racemization. 2. Ensure the chiral purity of your starting materials. Analyze the enantiomeric purity of the N-benzylated alanine derivative before proceeding with the coupling and cyclization steps.
Significant byproduct formation 1. Diketopiperazine formation: This can occur, especially if the linear precursor is a dipeptide ester.[12] 2. Intermolecular side reactions: At high concentrations, the activated precursor can react with another molecule instead of cyclizing.1. If starting from a dipeptide, consider alternative synthetic routes that do not involve a dipeptide intermediate prone to cyclization into a diketopiperazine. 2. Perform the cyclization under high dilution conditions. This will favor the intramolecular reaction over intermolecular polymerization.[13]

III. Recommended Experimental Protocol

This protocol details a synthetic route designed to minimize racemization during the synthesis of (R)-1-Benzyl-5-methylpiperazin-2-one, starting from (R)-alanine methyl ester hydrochloride.

Step 1: Synthesis of (R)-methyl 2-((2-aminoethyl)amino)propanoate

  • This step involves the reaction of (R)-alanine methyl ester with a suitably protected ethylene diamine derivative, followed by deprotection. A common method is the reductive amination with N-Boc-aminoacetaldehyde, followed by Boc deprotection.

Step 2: N-Benzylation

  • The secondary amine of (R)-methyl 2-((2-aminoethyl)amino)propanoate is selectively benzylated using benzyl bromide in the presence of a mild base like potassium carbonate.

Step 3: Saponification

  • The methyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a mixture of THF and water.

Step 4: Intramolecular Cyclization (Racemization-Controlled)

  • Materials:

    • (R)-2-((2-(benzylamino)ethyl)amino)propanoic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOAt (1-Hydroxy-7-azabenzotriazole)

    • N,N-Diisopropylethylamine (DIEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure: a. Dissolve the amino acid (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere (Nitrogen or Argon). b. Cool the solution to 0 °C in an ice bath. c. Add HATU (1.1 equivalents) and HOAt (1.1 equivalents) to the solution. d. Add DIEA (2.5 equivalents) dropwise to the reaction mixture. e. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. f. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). g. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. h. Extract the product with ethyl acetate. i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel.

  • Enantiomeric Excess (ee) Analysis:

    • The enantiomeric purity of the final product should be determined using chiral HPLC.

IV. Visualizing the Process

Diagram 1: The Critical Step - Intramolecular Cyclization

G cluster_0 Linear Precursor cluster_1 Activation cluster_2 Cyclization Amino_Acid (R)-2-((2-(benzylamino)ethyl)amino)propanoic acid Activated_Ester Activated Ester Intermediate (with HATU/HOAt) Amino_Acid->Activated_Ester HATU, HOAt, DIEA Product (R)-1-Benzyl-5-methylpiperazin-2-one Activated_Ester->Product Intramolecular Amide Bond Formation

Caption: Workflow for the racemization-controlled cyclization.

Diagram 2: Mechanism of Racemization via Oxazolone Formation

G Activated_R_Amino_Acid Activated (R)-Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_R_Amino_Acid->Oxazolone Intramolecular Cyclization R_Product (R)-Product Activated_R_Amino_Acid->R_Product Desired Pathway (Nucleophilic Attack) Enolate Achiral Enolate Oxazolone->Enolate Base (e.g., TEA) α-proton abstraction Racemized_Product Racemic Mixture (R/S Product) Enolate->Racemized_Product Reprotonation

Caption: Competing pathways of desired cyclization and racemization.

V. References

  • Zhu, J., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Available at: [Link]

  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Zhao, J., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]

  • YouTube (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Available at: [Link]

Sources

Optimization

Troubleshooting low enantiomeric excess in piperazinone formation

[1] Topic: Troubleshooting Low Enantiomeric Excess (ee) in Piperazinone Formation Support Tier: Level 3 (Senior Application Scientist) Status: Operational Introduction: The Chirality Challenge Piperazinones are privilege...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting Low Enantiomeric Excess (ee) in Piperazinone Formation Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Introduction: The Chirality Challenge

Piperazinones are privileged scaffolds in medicinal chemistry, serving as core structures for kinase inhibitors (e.g., Imatinib analogs), GPCR ligands, and peptidomimetics.[1] However, their synthesis often suffers from stereochemical erosion .[1]

This guide addresses the two most common workflows where low ee is observed:

  • Classical Synthesis: Cyclization of chiral amino acid derivatives (Chiral Pool).

  • Asymmetric Catalysis: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA).

Diagnostic Workflow: Identify Your Failure Mode

Before optimizing, determine when the stereocenter is lost. Use this logic flow to categorize your issue.

TroubleshootingFlow Start START: Low ee Observed Method Which Synthesis Method? Start->Method Class Classical (Chiral Pool) Method->Class Peptide Coupling/Cyclization Cat Pd-Catalyzed (DAAA) Method->Cat Decarboxylative Alkylation CheckSM Check SM Purity (Is starting amino acid >99% ee?) Class->CheckSM Azlactone Suspect Azlactone Intermediate CheckSM->Azlactone SM is Pure Base Suspect Base-Mediated Deprotonation Azlactone->Base Coupling Agents OK Ligand Ligand Electronic Mismatch Cat->Ligand Standard PHOX used Solvent Solvent Polarity Issue Ligand->Solvent Ligand Optimized

Figure 1: Decision tree for isolating the root cause of racemization.

Scenario A: Classical Synthesis (Chiral Pool)

User Issue: "I am cyclizing a dipeptide or N-alkylated amino acid, but the product is nearly racemic."

The Mechanism of Failure: The Azlactone Pathway

In classical peptide-like synthesis, the most critical failure point is the formation of an oxazolone (azlactone) intermediate. This 5-membered ring allows the


-proton to become highly acidic, leading to rapid epimerization before the ring opens to form the piperazinone.

Azlactone cluster_0 The Danger Zone SM Activated Dipeptide (L-Isomer) Azl Azlactone Intermediate (Oxazolone) SM->Azl Cyclization Enol Enolized Azlactone (Achiral/Planar) Azl->Enol Fast Racemization Prod_L L-Piperazinone (Desired) Azl->Prod_L Amine Attack Prod_D D-Piperazinone (Undesired) Azl->Prod_D Amine Attack Enol->Azl Reprotonation

Figure 2: The Azlactone (Oxazolone) racemization pathway.

Troubleshooting Q&A

Q1: I'm using EDC/HOBt for the cyclization. Why is my ee dropping? A: While HOBt suppresses racemization in intermolecular couplings, intramolecular cyclization to piperazinones is slower.[1]

  • Fix: Switch to HATU/HOAt . The HOAt moiety is more effective at suppressing the oxazolone pathway via the "neighboring group effect" (pyridine nitrogen assists coupling).

  • Protocol Adjustment: Ensure you use a non-nucleophilic base (DIPEA or Collidine) and keep the temperature

    
    C during activation.
    

Q2: My reaction requires a base. Which one minimizes racemization? A: Strong bases or those with small steric profiles (like Triethylamine) can directly deprotonate the


-carbon.
  • Recommendation: Use 2,4,6-Collidine (TMP) .[1][2] It is sterically hindered and sufficiently basic to drive the reaction without abstracting the sensitive

    
    -proton [1].
    

Q3: Does the sequence of amino acids matter? A: Yes. If the N-terminal amino acid is the chiral center of interest, it is highly prone to azlactone formation.

  • Strategy: If possible, design the synthesis so the chiral center is on the nucleophilic amine partner, not the activated carboxylic acid component.

Scenario B: Pd-Catalyzed Asymmetric Synthesis (DAAA)

User Issue: "I am using the Stoltz/Trost method (Decarboxylative Asymmetric Allylic Alkylation) but getting 60% ee instead of 90%+."

This method generates chiral piperazinones from racemic


-ketoesters (or enol carbonates). The chirality is set during the decarboxylation-allylation step.[3]
Critical Optimization Parameters
ParameterCommon MistakeOptimized ConditionReason
Ligand Standard

Electron-Deficient PHOX e.g.,

Electron-withdrawing groups on the ligand tighten the metal-ligand bite and accelerate the reductive elimination, outcompeting racemization [2,3].
Solvent THF or DCMHexanes : Toluene (2:1) Non-polar solvents promote a tight ion pair between the cationic Pd-allyl complex and the enolate, maximizing chiral communication.
N-Protecting Group Methyl / BenzylN-Boc or N-Benzoyl The N-substituent affects the enolate geometry. N-Boc often provides superior ee due to steric bulk and coordination effects.
Troubleshooting Q&A

Q1: I switched to the


-ligand, but ee is still inconsistent. 
A:  Check your reaction concentration .
  • Insight: These reactions are often concentration-dependent. High concentrations can lead to aggregate formation or intermolecular pathways that bypass the chiral pocket.

  • Fix: Dilute the reaction to 0.033 M (or lower).

Q2: My conversion is low. Should I heat it up? A: NO. Heating is the enemy of enantioselectivity here.

  • Fix: Instead of heat, ensure your catalyst is active. These reactions are sensitive to oxygen. Degas solvents thoroughly (freeze-pump-thaw). If conversion is stalled, add a fresh aliquot of catalyst (2.5 mol%) rather than increasing temperature.

Q3: Can I use this for


-tertiary centers (quaternary carbons)? 
A:  Yes, this is actually where the method shines. The formation of quaternary centers (e.g., 

-disubstituted piperazinones) often proceeds with higher ee than secondary centers because the quaternary center cannot enolize/racemize after formation [4].

Standardized Protocols

Protocol A: Chiral HPLC Analysis (Verification)

Before claiming success, you must validate separation.[1]

  • Column: Chiralpak IC or IA (Immobilized polysaccharide).

  • Mobile Phase: Heptane / Ethanol / DEA (80:20:0.1). Note: Diethylamine (DEA) is crucial for sharpening peaks of basic amines.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Wavelength: 210 nm (or 254 nm if aromatic groups are present).

  • Sample Prep: Dissolve in mobile phase (approx 1 mg/mL). Filter through 0.45

    
    m PTFE.
    
Protocol B: Optimized Pd-DAAA Reaction [Based on Stoltz et al. 2018]
  • Setup: Flame-dry a Schlenk tube/vial. Cycle Argon 3x.

  • Reagents: Add Allyl

    
    -ketoester substrate (1.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%) and 
    
    
    
    (12.5 mol%).
  • Solvent: Add anhydrous Toluene/Hexane (1:2) to reach 0.033 M concentration.

  • Reaction: Stir at 40 °C (strictly controlled). Monitor by TLC/LCMS.

  • Workup: Filter through a short silica plug to remove Pd. Concentrate and purify.

References

  • Carpino, L. A., et al. (2002).[1] "Racemization Studies During Solid-Phase Peptide Synthesis Using Azabenzotriazole-Based Coupling Reagents." Journal of Organic Chemistry.

  • Alexy, E. J., Zhang, H., & Stoltz, B. M. (2018).[1][6] "Catalytic Enantioselective Synthesis of Acyclic Quaternary Centers: Palladium-Catalyzed Decarboxylative Allylic Alkylation of Fully Substituted Acyclic Enol Carbonates." Journal of the American Chemical Society, 140(32), 10109–10112.[1]

  • Behenna, D. C., & Stoltz, B. M. (2004).[1] "The Enantioselective Tsuji Allylation." Journal of the American Chemical Society, 126(46), 15044–15045.[1]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015).[1] "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Angewandte Chemie International Edition, 54(1), 179–183.[1]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of Piperazinone Intermediates

Welcome to the technical support center for piperazinone intermediates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazinone intermediates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important class of nitrogen-containing heterocycles. The following information provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles in your research and development workflows.

Part 1: Troubleshooting Guide

This section addresses specific problems you might be facing during your experiments.

Q1: My piperazinone intermediate has very low solubility in my aqueous buffer (e.g., PBS at pH 7.4), leading to inconsistent results in biological assays. Where do I start?

A1: This is a classic challenge with many nitrogen-containing heterocyclic compounds.[1][2] The low solubility is typically due to the molecule's hydrophobicity and stable crystalline form. Here’s a systematic approach to tackle this issue:

Step 1: Characterize the Problem - Determine Kinetic Solubility First, it's crucial to quantify the problem. A kinetic solubility assay will tell you at what concentration your compound begins to precipitate in your specific assay buffer.[3][4] This provides a baseline and a concentration target for your solubilization efforts. High-throughput methods using 96-well plates and UV/Vis spectroscopy can make this process efficient.[5]

Step 2: pH Adjustment - The Primary Approach Piperazinones are basic compounds due to their nitrogen atoms.[6][7][8] Their solubility is therefore highly dependent on pH.[9] By lowering the pH of the medium, you can protonate the nitrogen atoms, forming a more soluble salt.

  • Actionable Advice: Attempt to lower the pH of your buffer. For example, try adjusting the pH to 6.0 or 5.0. This simple change can often lead to a significant increase in solubility.

  • Causality: The protonated amine groups can form stronger hydrogen bonds with water, disrupting the crystal lattice and favoring dissolution. The relationship between pH, pKa (the dissociation constant of the compound), and solubility is fundamental.[4][9] Most basic drugs are more soluble at pH values below their pKa.

Step 3: Introduce a Co-solvent If pH adjustment is not sufficient or not compatible with your assay, the next step is to use a water-miscible organic co-solvent.[3][10]

  • Actionable Advice: Prepare a concentrated stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO). Then, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is as low as possible (typically <0.5% for cell-based assays) to avoid artifacts.[3][5]

  • Causality: Co-solvents like DMSO reduce the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility.[10]

If these initial steps do not resolve the issue, proceed to the more advanced strategies outlined in the FAQs below.

Q2: I tried forming a hydrochloride salt of my piperazinone intermediate, but it either didn't improve solubility significantly or it was unstable and crashed out of solution. What are my next options?

A2: This is a common scenario when the hydrochloride salt is not the optimal choice or when the compound has other properties limiting its solubility. Here are several advanced strategies to consider:

  • Systematic Salt Screening: Don't give up on salt formation after one attempt. A comprehensive salt screening study using a variety of acidic counterions (e.g., mesylate, sulfate, tartrate, phosphate) is recommended.[3] Different counterions can result in vastly different crystal packing and solvation properties, leading to improved solubility and stability.[3]

  • Amorphous Solid Dispersions: Consider creating an amorphous form of your compound. Amorphous materials lack a defined crystal lattice structure, which means less energy is required to dissolve them, often resulting in higher kinetic solubility compared to their crystalline counterparts.[11][12] This is typically achieved by creating a solid dispersion with a polymer carrier using techniques like spray drying or hot-melt extrusion.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[13][14] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are significantly more water-soluble.[13][14][15][16][17] This is a widely used technique in the pharmaceutical industry to enhance the solubility of lipophilic drugs.[14]

  • Particle Size Reduction (Nanosuspension): Reducing the particle size of your compound to the nanometer range dramatically increases its surface area-to-volume ratio.[3][18] This increased surface area leads to a faster dissolution rate according to the Noyes-Whitney equation. Nanosuspensions are typically stabilized with surfactants or polymers.[3]

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical workflow for addressing solubility challenges with piperazinone intermediates.

G Problem Problem: Poor Aqueous Solubility of Piperazinone Intermediate Step1 Step 1: Quantify the Issue (Kinetic Solubility Assay) Problem->Step1 Step2 Step 2: pH Adjustment (Lower pH to protonate) Step1->Step2 If insufficient Step3 Step 3: Use of Co-solvents (e.g., DMSO) Step2->Step3 If insufficient or incompatible Advanced Advanced Strategies Step3->Advanced If insufficient Salt Systematic Salt Screening Advanced->Salt Amorphous Amorphous Solid Dispersion Advanced->Amorphous Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin Nano Nanosuspension (Particle Size Reduction) Advanced->Nano Success SUCCESS: Solubility Issue Resolved Salt->Success Amorphous->Success Cyclodextrin->Success Nano->Success

Caption: A stepwise troubleshooting workflow for solubility issues.

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the fundamental role of pKa in the solubility of piperazinone intermediates?

A3: The pKa, or acid dissociation constant, is a critical physicochemical parameter that dictates the ionization state of a compound at a given pH.[9] Piperazine itself is a weak base with two pKa values, approximately 5.35 and 9.73.[6] This means it has two nitrogen atoms that can accept protons.

  • Mechanism of pH-Dependent Solubility: When the pH of the solution is below the pKa of a basic functional group, that group will exist predominantly in its protonated (ionized) form. Ionized species are generally much more soluble in water than their neutral counterparts because they can participate in stronger ion-dipole interactions with water molecules. For a piperazinone derivative, lowering the pH below its pKa values will convert the neutral base into a charged cation, significantly enhancing its aqueous solubility.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_pH Piperazinone (Neutral, R-NH) + H+ Soluble Piperazinone Salt (Protonated, R-NH2+) [HIGHLY SOLUBLE] Low_pH->Soluble Protonation Favored High_pH Piperazinone Salt (Protonated, R-NH2+) Insoluble Piperazinone (Neutral, R-NH) [POORLY SOLUBLE] High_pH->Insoluble Deprotonation Favored

Caption: The effect of pH on piperazinone solubility.

Q4: How do I choose the right co-solvent, and what are the potential pitfalls?

A4: The choice of co-solvent depends on the properties of your piperazinone intermediate and the requirements of your downstream application.

Co-SolventProperties & Use CasesPotential Pitfalls
DMSO Highly effective for a wide range of hydrophobic compounds. Good for creating high-concentration stock solutions.Can be toxic to cells at concentrations >0.5-1%. Can interfere with some enzymatic assays. May affect the apparent solubility measurement.[5]
Ethanol Less toxic than DMSO. Often used in formulations for in vivo studies.Generally a weaker solvent for highly lipophilic compounds compared to DMSO. Can have a destabilizing effect on cyclodextrin complexes.[19]
PEG 400 A non-toxic, water-miscible polymer. Commonly used in oral and parenteral formulations.[20]Can increase the viscosity of the solution. May not be as effective as DMSO for very poorly soluble compounds.

Key Consideration: Always run a vehicle control in your experiments. This means testing the effect of the co-solvent alone at the same concentration used to dissolve your compound to ensure that any observed effects are due to the compound itself and not the solvent.

Q5: Could the insolubility be related to the solid form (polymorphism) of my intermediate?

A5: Absolutely. Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[21][22] These different polymorphs can have distinct physicochemical properties, including solubility and dissolution rate.[16][21][23]

  • Metastable vs. Stable Forms: Generally, a thermodynamically stable polymorph will have lower solubility and a higher melting point.[16] A metastable form, being in a higher energy state, will typically exhibit higher kinetic solubility.[23] However, a metastable form can convert to the more stable, less soluble form over time, especially in solution.[23]

  • Practical Implication: If you observe that your compound's solubility seems to decrease over time or is inconsistent between batches, it could be due to the presence of different polymorphs or the conversion from a metastable to a stable form.

  • What to do: Characterizing the solid form of your material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is crucial for understanding and controlling solubility. If you identify a more soluble, metastable form, formulation strategies may be needed to stabilize it.[21]

Part 3: Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of your compound, which is considered the gold standard.[4][24]

Objective: To determine the maximum concentration of a piperazinone intermediate that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

  • Piperazinone intermediate (solid powder)

  • Aqueous buffer of choice (e.g., pH 7.4 PBS)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid piperazinone intermediate to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the slurry for 24 to 48 hours to ensure equilibrium is reached.[4][5]

  • After incubation, visually confirm that excess solid is still present.

  • Allow the vials to stand undisturbed to let the solid settle.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

  • Carefully withdraw a sample of the clear supernatant using a syringe.

  • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.

  • Quantify the concentration of the compound in the filtrate using a pre-validated analytical method (e.g., HPLC) against a standard curve.

Protocol 2: Screening for pH-Dependent Solubility

Objective: To rapidly assess the effect of pH on the solubility of a piperazinone intermediate.

Materials:

  • Concentrated stock solution of the piperazinone intermediate (e.g., 10 mM in DMSO)

  • A series of buffers covering a range of pH values (e.g., pH 3.0, 5.0, 7.0, 9.0)

  • 96-well microplate (clear, flat-bottom)

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • In the wells of the 96-well plate, add 190 µL of each buffer from your pH series (in triplicate).

  • Add 10 µL of your 10 mM DMSO stock solution to each well. This results in a final concentration of 500 µM in 5% DMSO.

  • Seal the plate and shake for 2-4 hours at room temperature.

  • Visually inspect the plate for any signs of precipitation.

  • Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). Higher turbidity indicates lower solubility.

  • Plot the turbidity against the pH to generate a pH-solubility profile. The pH at which turbidity begins to increase significantly is the point where the compound is precipitating.

References

  • Loftsson, T., & Brewster, M. E. (1997). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]

  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a threshold concentration for a cosolvent. Pharmaceutical development and technology, 7(3), 333-339. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Hancock, B. C., & Parks, M. (2000). What is the true solubility advantage for amorphous pharmaceuticals?. Pharmaceutical research, 17(4), 397-404. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567. [Link]

Sources

Reference Data & Comparative Studies

Validation

Determining optical rotation standards for (R)-1-Benzyl-5-methylpiperazin-2-one

[1][2][3] Executive Summary & Technical Context Compound: (R)-1-Benzyl-5-methylpiperazin-2-one CAS: 301541-47-9 Molecular Formula: [1][2][3][4][5][6] Establishing a reliable optical rotation (OR) standard for (R)-1-Benzy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Technical Context

Compound: (R)-1-Benzyl-5-methylpiperazin-2-one CAS: 301541-47-9 Molecular Formula:


[1][2][3][4][5][6]

Establishing a reliable optical rotation (OR) standard for (R)-1-Benzyl-5-methylpiperazin-2-one is critical for quality control in peptidomimetic synthesis and drug development.[1][2][3] Unlike simple chiral centers, the piperazin-2-one scaffold exhibits significant conformational flexibility.[1][2] The specific rotation (


) is highly sensitive to solvent polarity and concentration due to the interplay between the amide carbonyl and the N-benzyl group.[3][7]

This guide challenges the reliance on "textbook" OR values, which often lack solvent specification. Instead, we present a comparative validation protocol that couples Polarimetry with Chiral HPLC (High-Performance Liquid Chromatography) to establish an internal "Gold Standard."

The Core Problem: Why Standard OR is Insufficient

For piperazinone derivatives, optical rotation is not a static physical constant but a dynamic response to the environment.[7] Relying solely on a literature value (often ranging from


 to 

depending on conditions) leads to batch failures.[1][3][7]
Mechanistic Insight: Solvent-Induced Conformational Shifts

The 5-methylpiperazin-2-one ring exists in a dynamic equilibrium between twist-boat and half-chair conformations.[1][2][3]

  • Protic Solvents (MeOH, EtOH): Form hydrogen bonds with the C=O (amide), stabilizing specific conformers and typically enhancing the magnitude of rotation.[3][7]

  • Aprotic Solvents (

    
    , DCM):  Result in different ring puckering, often yielding lower rotation values or even sign inversion in rare cases.[2][3][7]
    
Comparative Analysis: Polarimetry vs. Chiral HPLC
FeaturePolarimetry (Traditional)Chiral HPLC (Recommended Alternative)
Specificity Low: Measures net rotation of all chiral species (including impurities).[1][2][3][7]High: Physically separates enantiomers ((R) vs (S)).[1][3][5][7]
Sensitivity Moderate: Requires high concentration (>10 mg/mL).[1][2][3][7]High: Detects trace impurities at <0.1%.[1][2][3][7]
Robustness Low: Affected by temp, solvent, moisture, and chemical purity.[2][3][7]High: Retention time is consistent; area integration is precise.
Role Quick QC Check: Good for routine batch release after validation.[1][2][3][7]Primary Standard: Used to assign the value of the reference standard.[1][2][3][7]

Strategic Workflow: Establishing the Standard

To determine the true optical rotation standard for your facility, you must create a self-validating loop. Do not accept a vendor's CoA value without internal verification.[1][2][7]

Workflow Visualization

OR_Standardization Start Crude (R)-1-Benzyl- 5-methylpiperazin-2-one Purification Recrystallization (EtOAc/Hexane) Start->Purification HPLC Chiral HPLC Validation (>99.5% ee required) Purification->HPLC Decision Is ee > 99.5%? HPLC->Decision Decision->Purification No (Re-process) Solvent_Prep Prepare Solutions (MeOH vs CHCl3) Decision->Solvent_Prep Yes Measure Measure OR (Polarimeter) Solvent_Prep->Measure Standard Define Internal Standard Value Measure->Standard

Caption: Figure 1. Self-validating workflow to establish an internal optical rotation standard. Validation via Chiral HPLC is the gatekeeper before any OR measurement is accepted.[3][7]

Experimental Protocols

Protocol A: Chiral HPLC Validation (The "Truth" Method)

Before measuring optical rotation, the enantiomeric excess (ee) must be confirmed.[3][7]

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2][3] These are superior for benzyl-piperazine separation due to

    
     interactions.[1][3]
    
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).[1][2][3][7]

    • Note: DEA is critical to suppress peak tailing caused by the secondary amine/amide.[1][7]

  • Flow Rate: 1.0 mL/min.[1][2][3][7]

  • Detection: UV @ 210 nm (Amide absorption) and 254 nm (Benzyl absorption).[1][2][3][7]

  • Acceptance Criteria: Enantiomeric purity must be

    
     to serve as an OR reference standard.
    
Protocol B: Optical Rotation Determination

Once the material is validated by HPLC, determine the specific rotation.[7]

Reagents:

  • Methanol (HPLC Grade): Recommended for higher solubility and stable H-bonding.[1][2][3][7]

  • Chloroform (Stabilized with Amylene): Alternative, but avoid EtOH-stabilized chloroform as it introduces variable H-bonding partners.[1][2][3][7]

Procedure:

  • Drying: Dry the standard substance in a vacuum oven at 40°C for 4 hours to remove solvent residues (solvates distort OR calculations).

  • Weighing: Accurately weigh 100 mg (

    
     mg) of the dried (R)-isomer.
    
  • Dilution: Transfer to a 10 mL volumetric flask. Dissolve in Methanol and dilute to volume. (Concentration

    
     g/100mL).[1][3][7]
    
  • Measurement:

    • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).[1][3][7]

    • Cell Path Length: 1 dm (100 mm).[1][3][7]

    • Temperature: Strictly controlled at

      
      .
      
  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm, and
    
    
    is concentration in g/100mL.[3][7]

Data Comparison Guide

The following table illustrates why specifying the solvent is mandatory. These values are representative of the class of 1-benzyl-5-methylpiperazin-2-ones based on structural analogs (e.g., CAS 174671-42-2 derivatives).[1][3]

ParameterMethanol (Recommended)Chloroform (Alternative)1N HCl (Acidic)
Solubility ExcellentGoodExcellent
Typical

Trend
Higher (+) Magnitude Lower (+) Magnitude Variable / pH Dependent
Stability HighModerate (evaporation risk)Low (Hydrolysis risk)
Mechanism H-bond stabilization of amideWeak interactionProtonation of amine N4
Suitability Primary Standard Secondary CheckNot Recommended

Critical Note: If your synthesized batch shows a rotation of


 in Methanol, but a reference paper claims 

without listing the solvent, do not discard the batch.[2][7] Run the Chiral HPLC. If HPLC confirms 99.9% (R)-isomer, the literature value likely used a different solvent or concentration.[3][7]

Diagram: Mechanistic Interaction

Understanding why the rotation changes ensures you choose the right standard conditions.[1][2][7]

Interaction_Mechanism Compound (R)-1-Benzyl-5-methyl piperazin-2-one Interaction_1 H-Bond to C=O (Rigid Conformation) Compound->Interaction_1 in MeOH Interaction_2 Dipole Interaction Only (Relaxed Conformation) Compound->Interaction_2 in CHCl3 Solvent_MeOH Methanol (Protic) Solvent_MeOH->Interaction_1 Solvent_CHCl3 Chloroform (Aprotic) Solvent_CHCl3->Interaction_2 Result_1 High Specific Rotation (Standard) Interaction_1->Result_1 Result_2 Lower Specific Rotation (Variable) Interaction_2->Result_2

Caption: Figure 2. Solvent influence on molecular conformation and resulting optical rotation values.

Conclusion & Recommendation

For (R)-1-Benzyl-5-methylpiperazin-2-one , optical rotation should be treated as a qualitative identity check , not a quantitative purity assay, unless strictly calibrated against a chromatographic standard.

Final Recommendation:

  • Primary Release Test: Chiral HPLC (Chiralpak AD-H, Hexane/IPA/DEA).

  • Identity Test: Specific Rotation in Methanol at

    
    , 
    
    
    
    .
  • Documentation: Always report

    
     with the solvent explicitly stated (e.g., 
    
    
    
    ).[3][7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514303, 1-Benzylpiperazin-2-one.[1][3] Retrieved from [Link][1][3][7]

  • Google Patents (2018). CN108129404B - Synthesis method of chiral piperazinone derivative.[1][2][3][7] (Describes synthesis and purification of methylpiperazin-2-one derivatives). Retrieved from

  • Haghdani, S., et al. (2017). Solvent Effects on Optical Rotation: On the Balance between Hydrogen Bonding and Shifts in Dihedral Angles.[2][7][8] Journal of Physical Chemistry A. (Mechanistic basis for solvent selection). Retrieved from [Link][1][3][7]

  • Organic Syntheses (1973). 1-Benzylpiperazine - Collection Vol. 5.[1][2][3][7] (Foundational synthesis of benzylpiperazine scaffold). Retrieved from [Link][1][3][7]

Sources

Comparative

High-Resolution vs. Nominal Mass Spectrometry for Benzyl Piperazinone Structural Elucidation: A Comparative Guide

As benzyl piperazinones increasingly emerge as critical pharmacophores in CNS drug development and as novel psychoactive substances (NPS), analytical laboratories face a critical decision in platform selection. Accurate...

Author: BenchChem Technical Support Team. Date: February 2026

As benzyl piperazinones increasingly emerge as critical pharmacophores in CNS drug development and as novel psychoactive substances (NPS), analytical laboratories face a critical decision in platform selection. Accurate structural elucidation and quantification rely entirely on the gas-phase dissociation behavior of these molecules.

This guide objectively compares the analytical performance of Triple Quadrupole (QqQ) Mass Spectrometry utilizing Collision-Induced Dissociation (CID) against Quadrupole-Orbitrap (Q-Orbitrap) High-Resolution Mass Spectrometry (HRMS) utilizing Higher-Energy Collisional Dissociation (HCD) . By deconstructing their fragmentation mechanisms, we provide a definitive framework for selecting the optimal workflow for your laboratory.

Mechanistic Foundations of Benzyl Piperazinone Fragmentation

To optimize an MS/MS method, one must first understand the causality of the molecule's dissociation. In positive electrospray ionization (ESI+), benzyl piperazinones form highly stable, even-electron


 precursor ions. Their fragmentation is dictated by two competing gas-phase mechanisms: inductive cleavage and proton rearrangement[1].
  • Inductive Cleavage (The C-N Bond): The bond connecting the benzyl moiety to the piperazinone nitrogen is highly labile under collisional activation. High-energy cleavage of this bond yields a highly stable benzyl cation, which rapidly rearranges into the aromatic tropylium ion (

    
     91)[2].
    
  • Proton Rearrangement (Ring Opening): Lower energy collisions favor proton mobility, leading to the opening of the piperazinone ring. While standard benzylpiperazines exhibit a characteristic constant neutral loss of 86 Da[3], the lactam core of benzyl piperazinones triggers a distinct pathway: the direct neutral loss of carbon monoxide (CO, -28 Da) from the protonated molecule, a diagnostic hallmark of oxopiperazines and diketopiperazines[4]. Furthermore, these structures can undergo complex Grob–Wharton fragmentations depending on their specific substituents[5].

Fragmentation Precursor [M+H]+ Precursor (Even-Electron Ion) Inductive Inductive Cleavage (C-N Bond) Precursor->Inductive High Energy (HCD) Rearrangement Proton Rearrangement (Ring Cleavage) Precursor->Rearrangement Low Energy (CID) Tropylium m/z 91 [Benzyl Cation]+ Inductive->Tropylium NL86 Neutral Loss (-86 Da) Inductive->NL86 LossCO Loss of CO (-28 Da) Rearrangement->LossCO

Fig 1. Divergent fragmentation pathways of benzyl piperazinones under CID vs. HCD conditions.

Platform Comparison: QqQ (CID) vs. Q-Orbitrap (HCD)

The QqQ (CID) Paradigm

Triple quadrupoles operate in a low-energy, multiple-collision regime. CID accelerates precursor ions into a neutral gas (Argon/Nitrogen), gradually increasing internal vibrational energy.

  • Strengths: QqQ remains the gold standard for targeted Multiple Reaction Monitoring (MRM). By targeting the highly predictable

    
     or 
    
    
    
    Da transitions, QqQ systems achieve unparalleled duty cycles and absolute sensitivity for known targets.
  • Limitations: QqQ methods suffer from a "blind spot" for untargeted metabolites or novel designer analogues[6]. Additionally, traditional 3D ion traps utilizing resonant CID suffer from the "1/3 Rule" (low-mass cut-off), which physically ejects low-mass fragments from the trap, frequently resulting in the complete loss of the critical

    
     91 diagnostic ion.
    
The Q-Orbitrap (HCD) Paradigm

Orbitrap HRMS systems utilize a dedicated multipole collision cell for HCD, which is a beam-type collisional dissociation method rather than a trap-based one.

  • Strengths: HCD entirely bypasses the low-mass cut-off rule, ensuring the robust capture of the

    
     91.0542 tropylium ion alongside high-mass precursor data[7]. Operating in Data-Dependent Acquisition (ddMS2) mode, the Orbitrap provides sub-ppm mass accuracy, allowing scientists to differentiate isobaric interferences and retrospectively mine data for unknown piperazinone metabolites[6].
    
  • Limitations: The Orbitrap requires longer transient acquisition times to achieve high resolution (e.g., 70,000 FWHM), which can limit the number of data points across a narrow UHPLC peak compared to the rapid dwell times of a QqQ.

Quantitative Performance Summary
Analytical MetricTriple Quadrupole (QqQ CID)Q-Orbitrap HRMS (HCD)
Primary Acquisition Mode MRM (Targeted)Full Scan / ddMS2 (Untargeted/Targeted)
Mass Accuracy Nominal (~0.7 Da FWHM)High-Resolution (< 5 ppm mass error)
Low-Mass Cut-Off Susceptible (in trap-based CID)Eliminated (Beam-type HCD captures

91)
Limit of Detection (LOD) ~0.01 - 0.05 ng/mL (Matrix dependent)0.06 - 5.30 ng/mL[8]
Retrospective Analysis Impossible (Data is discarded)Possible (Full MS1/MS2 spectra saved)[6]

Self-Validating Experimental Protocols

To ensure rigorous, reproducible structural elucidation, the following dual-platform methodology is recommended. This protocol is designed as a self-validating system: the sample preparation exploits the molecule's specific pKa, while the LC-MS parameters are tuned to force the specific mechanistic cleavages discussed above.

Phase 1: Causality-Driven Sample Preparation
  • Spike & Equilibrate: Aliquot 100 µL of the biological matrix (plasma/urine). Spike with 10 µL of a deuterated internal standard (e.g., BZP-d7) to correct for matrix-induced ESI ion suppression.

  • Mixed-Mode SPE: Load the sample onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge.

    • Causality: Benzyl piperazinones contain basic secondary/tertiary amines (pKa ~8.5). The acidic loading conditions protonate the amines, locking them onto the cation-exchange sorbent, allowing aggressive washing with 100% methanol to remove neutral lipids.

  • Elution: Elute using 5%

    
     in Methanol.
    
    • Causality: The high pH neutralizes the piperazinone nitrogen, breaking the ionic bond with the sorbent. Evaporate to dryness under

      
       and reconstitute in 100 µL of 0.1% Formic Acid.
      
Phase 2: UHPLC-MS/MS Workflow
  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (100 x 2.1 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: The continuous supply of protons from the formic acid ensures the analytes enter the ESI source as pre-formed

      
       ions, which is an absolute prerequisite for the even-electron fragmentation pathways[1].
      
  • QqQ (CID) Parameters: Set the Collision Energy (CE) to 15-20 eV. Monitor the

    
     and 
    
    
    
    transitions. The lower energy preserves the ring-opening proton rearrangement pathway.
  • Orbitrap (HCD) Parameters: Set the Normalized Collision Energy (NCE) to 35-45.

    • Causality: This higher energy regime forces the inductive cleavage of the C-N bond. Extract the exact mass of the tropylium ion (

      
       91.0542) with a mass tolerance of 
      
      
      
      5 ppm to confirm the presence of the benzyl moiety without low-mass cut-off interference[7].

Workflow Sample Sample Prep (SPE & Acidification) LC UHPLC Separation (C18, 0.1% FA) Sample->LC Promotes [M+H]+ QqQ Triple Quadrupole (CID) LC->QqQ Nominal Mass Orbitrap Q-Orbitrap HRMS (HCD) LC->Orbitrap High Resolution MRM Targeted MRM High Sensitivity QqQ->MRM HRMS Exact Mass MS/MS Retrospective Analysis Orbitrap->HRMS

Fig 2. Comparative LC-MS/MS workflow for benzyl piperazinones using QqQ (CID) vs. Orbitrap (HCD).

Conclusion

For routine, high-throughput quantification of known benzyl piperazinones, the QqQ (CID) remains the most robust and sensitive choice. However, for drug metabolism and pharmacokinetics (DMPK) profiling, or forensic screening where novel designer analogues are suspected, the Q-Orbitrap (HCD) is vastly superior. Its ability to bypass the low-mass cut-off to capture the


 91 fragment, combined with retrospective exact-mass data mining, provides the definitive structural evidence required by modern analytical scientists.

References

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 2

  • Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). ResearchGate. 4

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. 3

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. 5

  • Development of a specific fragmentation pattern-based quadrupole-Orbitrap™ mass spectrometry method to screen drugs in illicit products. PubMed. 8

  • Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. ResearchGate. 1

  • Simultaneous determination of 40 novel psychoactive stimulants in urine by liquid chromatography-high resolution mass spectrometry and library matching. PMC. 6

  • Robust and sensitive iTRAQ quantification on an LTQ Orbitrap mass spectrometer. PubMed. 7

Sources

Safety & Regulatory Compliance

Safety

(R)-1-Benzyl-5-methylpiperazin-2-one: Proper Disposal Procedures &amp; Safety Protocol

Executive Summary & Compound Identification[1] This guide mandates the standard operating procedures (SOP) for the disposal of (R)-1-Benzyl-5-methylpiperazin-2-one . As a chiral piperazinone derivative often utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification[1]

This guide mandates the standard operating procedures (SOP) for the disposal of (R)-1-Benzyl-5-methylpiperazin-2-one . As a chiral piperazinone derivative often utilized as a scaffold in peptidomimetic drug discovery, this compound presents specific nitrogen-heterocycle hazards.[1]

While specific toxicological data for this enantiomer may be limited in public databases, structural activity relationship (SAR) analysis with analogous benzyl-piperazines dictates that we manage this substance as a Hazardous Irritant and potential Sensitizer .[1]

Compound Data Table
ParameterDetail
Chemical Name (R)-1-Benzyl-5-methylpiperazin-2-one
CAS Number 301541-47-9
Molecular Formula C₁₂H₁₆N₂O
Physical State Solid (typically pale yellow to white powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane
Hazard Class (GHS) Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)

Hazard Assessment & Pre-Disposal Handling

Scientific Rationale: Piperazine derivatives are known to act as sensitizers and irritants to mucous membranes. The benzyl group adds lipophilicity, potentially increasing dermal absorption. Therefore, disposal protocols must prioritize containment of dust and prevention of aquatic release .[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 respirator (minimum) or P100 if handling >1g of dry powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (double-gloving recommended for solutions >0.1 M).[1]

  • Ocular: Chemical splash goggles.[1] Safety glasses with side shields are insufficient for liquid waste handling.

Storage Prior to Disposal[3][4]
  • Segregation: Store away from strong oxidizing agents and strong acids.[1][3]

  • Labeling: All waste containers must be labeled "HAZARDOUS WASTE - Organic" with the specific constituent listed as "(R)-1-Benzyl-5-methylpiperazin-2-one".[1]

Disposal Workflows

A. Solid Waste (Pure Substance)[1]
  • Classification: Non-halogenated Organic Solid Waste.[1][4]

  • Protocol:

    • Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Do not dissolve in solvent solely for disposal purposes (this increases waste volume and cost).[1]

    • Seal the container and apply the hazardous waste label.

    • Transfer to the central chemical waste accumulation area.

B. Liquid Waste (Mother Liquors & Solutions)[1]
  • Classification: Dependent on the solvent carrier.[1]

    • Scenario 1: Dissolved in DMSO/Methanol/Ethanol.[1] -> Non-Halogenated Organic Liquid Waste. [1]

    • Scenario 2: Dissolved in DCM/Chloroform.[1] -> Halogenated Organic Liquid Waste. [1]

  • Protocol:

    • Pour into the appropriate solvent waste carboy (Halogenated vs. Non-Halogenated).

    • Critical Control Point: Ensure the pH of the waste stream is between 5 and 9. If the solution was part of an acidic workup, neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum to prevent exothermic reactions or gas evolution.

    • Log the addition on the waste container's accumulation log.

C. Contaminated Consumables (Sharps, Vials, Gloves)[6][7]
  • Glassware: Triple rinse with acetone or methanol.[1] Collect rinsate as Liquid Waste (see B).[1] Defaced glass can then be disposed of in the "Broken Glass" bin (if non-hazardous) or "Sharps" container.

  • Solids (Gloves/Tissues): If heavily soiled, dispose of as Hazardous Solid Waste (double-bagged).[1] If trace contamination only, follow local institutional EHS guidelines for chemically contaminated debris.

Visualized Workflows

Figure 1: Waste Segregation Decision Logic

This diagram illustrates the decision-making process for segregating (R)-1-Benzyl-5-methylpiperazin-2-one waste streams to ensure regulatory compliance.

WasteSegregation Start Waste Generation: (R)-1-Benzyl-5-methylpiperazin-2-one StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Liquid Solution StateCheck->LiquidPath Reaction Mix SolidWaste Dispose as: Solid Hazardous Waste (Organic) SolidPath->SolidWaste SolventCheck Solvent Type? LiquidPath->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOH) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens LiqWasteNonHalo Dispose as: Non-Halogenated Organic Liquid NonHalo->LiqWasteNonHalo LiqWasteHalo Dispose as: Halogenated Organic Liquid Halo->LiqWasteHalo

Caption: Decision tree for segregating waste streams based on physical state and solvent composition.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (If dust is airborne) Spill->Evacuate PPE 2. Don PPE (Gloves, Goggles, N95) Evacuate->PPE Contain 3. Containment Cover with absorbent pads or vermiculite PPE->Contain Clean 4. Cleanup Sweep/Scoop into bag. Do NOT generate dust. Contain->Clean Decon 5. Decontamination Wash surface with soap & water Clean->Decon Report 6. Report to EHS Decon->Report

Caption: Step-by-step workflow for managing accidental spills in the laboratory.

Regulatory Compliance & Environmental Stewardship

US EPA (RCRA) Classification

Under the Resource Conservation and Recovery Act (RCRA), this compound is not explicitly listed on the P-list or U-list.[1] However, it must be characterized by the generator.

  • Waste Code: If the waste solution is ignitable (Flash point < 60°C), assign D001 .[1] If not ignitable, it is generally classified as Non-Regulated Chemical Waste by federal standards, but Hazardous by state/institutional standards due to toxicity.

  • Best Practice: Always manage as Hazardous Chemical Waste to ensure incineration at a permitted facility.[1]

European Waste Catalogue (EWC)[1][9]
  • Code: 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

References

  • PubChem. (2025).[1] 1-Benzyl-5-methylpiperazin-2-one Structure and Safety Data. National Library of Medicine. Available at: [Link][1]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (R)-1-Benzyl-5-methylpiperazin-2-one

[1][2] Executive Summary & Risk Profiling The Compound: (R)-1-Benzyl-5-methylpiperazin-2-one (CAS: 301541-47-9) is a chiral piperazinone derivative.[1][2] While specific toxicological data for this exact isomer is limite...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Risk Profiling

The Compound: (R)-1-Benzyl-5-methylpiperazin-2-one (CAS: 301541-47-9) is a chiral piperazinone derivative.[1][2] While specific toxicological data for this exact isomer is limited in public registries, structural analogs (piperazines and piperazinones) are established sensitizers and irritants .

The "Hidden" Hazard: The primary risk in handling this compound is not just acute toxicity, but immunological sensitization . Piperazine moieties are notorious for causing occupational asthma and allergic contact dermatitis upon repeated exposure.

Operational Philosophy: Treat this substance as a Potent Sensitizer . The goal of your PPE is not merely to prevent burns, but to prevent the induction of an immune response. Zero skin contact and zero inhalation of dust are the non-negotiable standards.

Hazard Classification (Based on Structural Analogs)
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[1][2][3]No eating/drinking in lab. Wash hands post-doffing.[4]
Skin/Eye Irritant H315/H319Causes skin/eye irritation.[2][4][5][6]Splash protection required.[2][7]
Sensitizer H317/H334 May cause allergy/asthma.[2]High-Efficiency Respiratory Protection is critical.

The PPE Matrix: Defense in Depth[2]

Do not rely on a single barrier. Use a layered approach based on the quantity handled.

Tier 1: Standard Bench Scale (< 1 gram, Solution)

For handling dilute solutions or small, sealed quantities.[1]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Note: Safety glasses are insufficient due to the risk of liquid splash wicking around the frame.

  • Hands: Double-gloving is mandatory.[1][2]

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Nitrile (4-5 mil) or Neoprene.[1][2]

    • Rationale: Piperazines are organic amines.[2] While nitrile provides good splash protection, organic amines can eventually permeate. Double gloving allows you to strip the outer glove immediately upon contamination without exposing skin.

  • Body: Standard lab coat (buttoned to the neck) + Long pants + Closed-toe silicone/leather shoes.[1][2]

Tier 2: High Exposure / Powder Handling (> 1 gram, Solid/Powder)

For weighing, transfer, or synthesis setup where dust generation is possible.[1]

  • Respiratory: If not working inside a certified Fume Hood, a P100 Particulate Respirator (e.g., 3M 6000 series with 2091 filters) is required.[2]

    • Why P100? N95 filters capture 95% of particles.[2] For sensitizers, the remaining 5% is enough to trigger an immune response in susceptible individuals.

  • Hands: Extended cuff Nitrile gloves (minimum 8 mil) over standard inner gloves.[2] Ensure the cuff covers the lab coat wrist.

  • Engineering Control: All open handling must occur within a Chemical Fume Hood or Powder Weighing Station.

Graphviz Logic: PPE Selection Workflow[1][2]

PPE_Selection Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Tier2 Tier 2 PPE (Fume Hood + P100 Mask + Extended Cuff) Solid->Tier2 Dust Risk Quantity Quantity > 1g? Liquid->Quantity Tier1 Tier 1 PPE (Splash Goggles + Double Nitrile) Quantity->Tier1 No Quantity->Tier2 Yes

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The Critical Step)

Most exposure incidents occur during the transfer of static-prone solids.[2]

  • Static Neutralization: Piperazinones often exist as fluffy, static-charged solids.[1][2] Use an anti-static gun or ionizing bar inside the balance draft shield before opening the vial. This prevents the powder from "jumping" onto your gloves or cuff.

  • The "Tunnel" Method: Do not pour from a height.[2] Use a weighing funnel or weighing paper to create a slide, minimizing the distance the powder falls.

  • Solubilization: Dissolve the solid immediately after weighing. Once in solution (e.g., DMSO, Methanol, DCM), the inhalation risk drops significantly, though skin absorption risk remains.[1]

B. Reaction Setup
  • Solvent Compatibility: If using Dichloromethane (DCM) as a solvent, standard nitrile gloves degrade in <5 minutes.[2] You must use PVA (Polyvinyl alcohol) or Silver Shield (Laminate) gloves for the outer layer.

  • Glassware: Use standard borosilicate glassware. Ensure all joints are greased or sleeved (PTFE) to prevent seizing, as amides/lactams can be sticky.[1]

Emergency Response & Disposal

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess Solid Solid Spill Assess->Solid Liquid Liquid Spill Assess->Liquid WetWipe Cover with Wet Paper Towel (Prevent Dust) Solid->WetWipe Scoop Scoop into Waste Container WetWipe->Scoop Clean Double Wash Area (Soap + Water) Scoop->Clean Absorb Absorb with Vermiculite/Pads Liquid->Absorb Absorb->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Immediate response workflow for solid vs. liquid spills to minimize aerosolization.

Disposal Specifications

Do not pour down the drain.[8][9] This compound is a nitrogen-containing heterocycle and must be segregated to prevent regulatory violations and environmental toxicity.[1][2]

Waste StreamContainer LabelingNotes
Solid Waste "Hazardous Waste: Solid - Piperazine Derivative"Double-bag contaminated gloves and weighing boats.[1][2]
Liquid Waste (Non-Halogenated) "Organic Solvents + (R)-1-Benzyl-5-methylpiperazin-2-one"If dissolved in MeOH, DMSO, or Acetone.[1][2]
Liquid Waste (Halogenated) "Halogenated Waste + (R)-1-Benzyl-5-methylpiperazin-2-one"If dissolved in DCM or Chloroform.[1][2] Do not mix with acids.

Why "Do Not Mix with Acids"? While this specific lactam is relatively stable, piperazine precursors or degradation products can react with strong acids or nitrating agents (if present in the waste stream) to form nitrosamines, which are potent carcinogens [1]. Keep waste streams neutral or basic.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[2]

  • European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: Piperazine.[2][5][7][10] (Referenced for sensitization potential of the pharmacophore).[3][7][11] [1][2]

  • Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance. OSHA 3404-11R.[1]

  • Kimberly-Clark Professional. (2019).[1][2] Chemical Resistance Guide for Nitrile Gloves. (Referenced for organic amine permeation data). [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Benzyl-5-methylpiperazin-2-one
Reactant of Route 2
Reactant of Route 2
(R)-1-Benzyl-5-methylpiperazin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.